3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSGVJGGNASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369892 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-29-9 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and known biological activities of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. This versatile compound serves as a crucial building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is a highly reactive and stable compound, largely owing to its trifluoromethyl groups.[1] It is most commonly encountered as a colorless to yellow or reddish-green clear liquid.[1] The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene[2] |
| CAS Number | 23165-29-9[3] |
| Molecular Formula | C₉H₃F₆NS[2] |
| Molecular Weight | 271.18 g/mol [2] |
| InChI Key | FXOSSGVJGGNASE-UHFFFAOYSA-N[3] |
| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)N=C=S[3] |
| Synonyms | Isothiocyanic acid 3,5-bis(trifluoromethyl)phenyl ester, 3,5-Di(trifluoromethyl)phenyl isothiocyanate[4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Colorless to red to green clear liquid[1] |
| Boiling Point | 63 °C at 1.5 mmHg[4] |
| Density | 1.485 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.5[4] |
| Flash Point | 109 °C (closed cup)[3] |
| Solubility | Hydrolyzes in water[4] |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Spectral data available[4] |
| Mass Spectrum | Spectral data available[4] |
| FTIR | Spectral data available[4] |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide. The following protocol is a generalized procedure based on established methods for the synthesis of aryl isothiocyanates from anilines.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Thiophosgene (or Carbon Disulfide and a suitable base like triethylamine)
-
An inert solvent (e.g., dichloromethane, chloroform, or toluene)
-
A base (e.g., triethylamine or calcium carbonate, if not using the carbon disulfide method)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in an inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Thiocarbonylating Agent:
-
Using Thiophosgene: Cool the aniline solution in an ice bath. Slowly add a solution of thiophosgene in the same inert solvent dropwise from the dropping funnel. An excess of a solid base like calcium carbonate may be added to neutralize the HCl byproduct.
-
Using Carbon Disulfide: To the aniline solution, add an excess of carbon disulfide followed by the slow addition of a base like triethylamine. This will form a dithiocarbamate salt intermediate.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
If thiophosgene was used, filter the reaction mixture to remove any solid base and its salts. Wash the filtrate with water and then with brine.
-
If carbon disulfide was used, a desulfurylating agent (e.g., a heavy metal salt or an oxidizing agent) is typically added to convert the dithiocarbamate salt to the isothiocyanate. The workup will depend on the specific reagent used.
-
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Biological Activity and Signaling Pathways
While extensive research exists on the anticancer properties of various isothiocyanates, specific data on this compound is emerging.[5][6] Recent studies have highlighted its potential as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell resistance to chemotherapy.[7][8]
A 2022 study demonstrated that 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene can decrease the cisplatin tolerance of non-small-cell lung cancer (NSCLC) cells.[8] This suggests a role for the compound in overcoming drug resistance. The mechanism is likely tied to its inhibition of ALDH.[7] Although the precise downstream signaling cascade from ALDH inhibition by this specific isothiocyanate is yet to be fully elucidated, a plausible pathway can be hypothesized based on the known functions of ALDH and the general mechanisms of other isothiocyanates.
ALDH enzymes play a role in detoxifying aldehydes and in the synthesis of retinoic acid, which is involved in cell differentiation. Inhibition of ALDH can lead to an accumulation of toxic aldehydes and a disruption of cellular redox balance, ultimately triggering apoptosis. Furthermore, many isothiocyanates are known to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[5][9]
Other research on compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety has shown potent activity against drug-resistant bacteria and various cancer cell lines, suggesting that this chemical scaffold is a promising pharmacophore for the development of new therapeutic agents.[10][11] For instance, a novel naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by inactivating STAT3 through direct binding to HNF 4α.[11]
Applications
Beyond its emerging role in pharmaceutical research, this compound is utilized in several other scientific domains:
-
Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.[1]
-
Materials Science: The compound is used to develop advanced polymers with enhanced thermal and chemical resistance.[1]
-
Analytical Chemistry: It functions as a derivatizing agent for the analysis of amino groups on various surfaces using techniques like X-ray photoelectron spectroscopy (XPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-双(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 23165-29-9 [chemicalbook.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives, making it a valuable synthon for medicinal and materials chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthetic Pathways
The synthesis of this compound predominantly starts from its corresponding aniline derivative, 3,5-bis(trifluoromethyl)aniline. Two principal methods are employed for this conversion: the reaction with thiophosgene and the reaction with carbon disulfide followed by desulfurization.
Method 1: Reaction with Thiophosgene
This is a classical and often efficient method for the preparation of isothiocyanates from primary amines.[3] The reaction involves the direct treatment of 3,5-bis(trifluoromethyl)aniline with thiophosgene, a highly reactive thiocarbonyl donor.
Reaction Scheme:
Method 2: Dithiocarbamate Formation and Desulfurization
An alternative and often milder approach involves a two-step process. First, 3,5-bis(trifluoromethyl)aniline reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate. This method avoids the use of the highly toxic thiophosgene. For electron-deficient anilines, specific conditions are often required to achieve good yields.[4][5]
Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23165-29-9 [chemicalbook.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, a versatile chemical intermediate with significant applications in drug discovery, analytical chemistry, and materials science. This document details its physicochemical properties, synthesis, and key applications, including its use as a derivatizing agent and a building block for novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers and drug development professionals.
Physicochemical Properties
This compound is a colorless to yellow liquid characterized by the presence of two highly electronegative trifluoromethyl groups on the phenyl ring.[1][2][3][4] These groups significantly influence its reactivity and make it a valuable reagent in various chemical transformations. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃F₆NS | [1][2] |
| Molecular Weight | 271.18 g/mol | [1][3][5][6] |
| CAS Number | 23165-29-9 | [1][3] |
| Appearance | Colorless to red to green clear liquid | [1] |
| Density | 1.485 g/mL at 25 °C | [3][4] |
| Boiling Point | 95 °C at 19 mmHg; 63 °C at 1.5 mmHg | [1][3][4] |
| Refractive Index | n20/D 1.5 | [1][3][4] |
| Solubility | Hydrolyzes in water | [7][8] |
| Storage | 2 - 8 °C | [1] |
Synthesis
A general and efficient method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide or thiophosgene. For the synthesis of this compound, 3,5-bis(trifluoromethyl)aniline is a key starting material.
Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)aniline
This protocol is a general method adapted for the specific synthesis.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or potassium carbonate)
-
A desulfurizing agent (e.g., tosyl chloride or a carbodiimide)
-
An appropriate solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable solvent under an inert atmosphere.
-
Add the base to the solution, followed by the slow addition of carbon disulfide at a controlled temperature (often 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours to form the dithiocarbamate salt intermediate.
-
Introduce the desulfurizing agent to the reaction mixture to facilitate the elimination of sulfur and the formation of the isothiocyanate group.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to remove salts and other water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Applications in Research and Drug Development
The unique electronic properties conferred by the two trifluoromethyl groups make this compound a valuable reagent and building block in several areas of scientific research.
Derivatizing Agent for Analytical Chemistry
This compound is an effective derivatizing agent for primary and secondary amines, such as biogenic amines.[1] The resulting thiourea derivatives exhibit enhanced detectability in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR).[1] This derivatization is particularly useful for the quantitative analysis of low-abundance amines in complex biological and food matrices.[1]
This protocol is based on the methodology for the determination of biogenic amines in beverages.[1]
Materials:
-
Sample containing biogenic amines (e.g., histamine, tyramine)
-
This compound solution
-
Acetonitrile (ACN)
-
A suitable buffer (e.g., borate buffer, pH 9)
-
Internal standard solution
Procedure:
-
Sample Preparation: Centrifuge and filter the sample to remove particulates.
-
Derivatization Reaction:
-
To an aliquot of the prepared sample, add the internal standard.
-
Add the buffer solution to adjust the pH.
-
Introduce the this compound solution in acetonitrile.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes).
-
-
Sample Cleanup (if necessary): The reaction is often clean, eliminating the need for a purification step.[1]
-
LC-MS/MS Analysis:
-
Dilute the reaction mixture with the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Separate the derivatized amines using a suitable C18 column with a gradient elution.
-
Detect and quantify the derivatives using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
References
- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 23165-29-9 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Bis(trifluoromethyl)phenyl isothiocyanate solubility and stability
An In-depth Technical Guide on 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a versatile chemical intermediate. Due to its reactive nature, particularly its sensitivity to moisture, careful handling and storage are paramount. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its analysis, and illustrates key experimental workflows. While specific quantitative solubility and stability data are limited in publicly accessible literature, this guide provides a strong foundation based on qualitative information and established methodologies for isothiocyanates.
Physicochemical Properties
This compound is a colorless to yellow liquid with a molecular weight of 271.18 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃F₆NS | [1] |
| Molecular Weight | 271.18 g/mol | [1][2] |
| Appearance | Colorless to red to green clear liquid | [1] |
| Density | 1.485 g/mL at 25 °C | |
| Boiling Point | 95 °C at 19 mmHg; 63 °C at 1.5 mmHg | [1] |
| Refractive Index | n20/D 1.5 | |
| Storage Temperature | 2-8 °C | [3] |
Solubility Profile
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Hydrolyzes | [3][4] |
| Organic Solvents | Generally soluble (by inference) | [5] |
| (e.g., DMSO, DMF, Ethanol) |
Note: The hydrolysis in water indicates that this compound is unstable in aqueous solutions, and its aqueous solubility cannot be determined without significant degradation.
Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and application. The trifluoromethyl groups are noted to enhance its reactivity and stability under certain conditions.[1]
| Condition | Stability Assessment | Reference(s) |
| Moisture/Water | Moisture sensitive; hydrolyzes in water. | [3][4] |
| Temperature | Store at 2-8 °C. | [3] |
| pH | Isothiocyanates, in general, can be unstable at non-neutral pH. | [6] |
| Incompatible Materials | Acids, strong oxidizing agents, strong bases, alcohols, and amines. |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is adapted from a standard method for determining the solubility of isothiocyanates and is recommended for this compound.[5]
Objective: To determine the equilibrium solubility in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, Ethanol)
-
Glass vials with tight-sealing caps
-
Shaking incubator
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected organic solvent.
-
Tightly seal the vial.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Agitate for 24-48 hours to reach equilibrium.
-
-
Sample Clarification:
-
Cease agitation and allow undissolved solid to settle.
-
For complete separation, centrifuge the vial.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant with a syringe.
-
Filter the sample through a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the HPLC calibration range.
-
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol for Stability Assessment (Adapted from General Isothiocyanate Stability Studies)
Objective: To assess the stability of this compound under specific conditions (e.g., temperature, pH).
Materials:
-
This compound
-
Aqueous buffers of different pH values or organic solvents
-
Constant temperature incubator or water bath
-
HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a known amount of the stock solution to the test medium (e.g., buffer of a specific pH) to achieve the desired initial concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C).
-
Protect samples from light if assessing photosensitivity.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Analysis:
-
Immediately quench any reaction by appropriate means (e.g., dilution in a cold solvent).
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of the compound versus time.
-
Determine the degradation kinetics and calculate the half-life (t₁/₂) under the tested conditions.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Logical Relationship of Chemical Reactivity and Applications
Caption: Reactivity and Applications of the Compound.
Conclusion
This compound is a valuable reagent in various scientific fields, largely due to its enhanced reactivity. Its primary limitation is its sensitivity to moisture, necessitating careful handling and storage in anhydrous conditions. While specific quantitative data on its solubility and stability are sparse, the protocols and information provided in this guide offer a solid framework for its effective use in research and development. Further studies are warranted to quantitatively delineate its solubility in a broader range of organic solvents and to characterize its degradation kinetics under various conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 23165-29-9 [m.chemicalbook.com]
- 4. This compound | 23165-29-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Isothiocyanates with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between isothiocyanates and primary amines to form thiourea derivatives is a cornerstone of synthetic chemistry, with profound implications for drug discovery and development. This technical guide provides a comprehensive overview of this critical reaction, detailing its mechanism, kinetics, and the various factors that influence its outcome. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile conjugation chemistry.
The Core Reaction: Nucleophilic Addition to Form Thioureas
The fundamental reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1] This reaction is highly efficient and often referred to as a "click-type" reaction due to its reliability and high yields.[2]
Figure 1. Reaction mechanism of a primary amine with an isothiocyanate.
Factors Influencing Reactivity
The rate and success of the thiourea formation are governed by several key factors, which can be manipulated to optimize reaction outcomes.
Nucleophilicity of the Primary Amine
The nucleophilicity of the primary amine is a primary determinant of the reaction rate. Generally, more nucleophilic amines react faster.[2] This is directly related to the amine's basicity, which is quantified by its pKa value.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more basic (pKa of conjugate acid typically 9.5-11.0) and therefore more nucleophilic than aromatic amines (e.g., aniline, pKa ≈ 4.6).[3] Consequently, aliphatic amines react much more readily with isothiocyanates than aromatic amines. Reactions with arylamines may require heating to proceed at a reasonable rate.[3]
-
Electronic Effects: The presence of electron-donating groups (EDGs) on the amine (e.g., alkyl, alkoxy groups) increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., nitro, cyano, halo groups) decrease the nitrogen's nucleophilicity, leading to slower reaction rates.[2]
Electrophilicity of the Isothiocyanate
The electrophilicity of the carbon atom in the isothiocyanate group also plays a crucial role.
-
Electronic Effects: Isothiocyanates bearing EWGs are more electrophilic and react faster. For instance, acyl isothiocyanates are highly reactive due to the strong electron-withdrawing nature of the adjacent acyl group, which significantly enhances the electrophilicity of the isothiocyanate carbon.[1] Conversely, isothiocyanates with EDGs are less electrophilic and react more slowly.[2]
Steric Hindrance
Steric hindrance around the amine's nitrogen atom or the isothiocyanate's carbon atom can impede the nucleophilic attack, thereby slowing down the reaction rate. Bulky substituents on either reactant can significantly decrease reactivity.
Reaction Conditions: Solvent, Temperature, and pH
-
Solvent: The reaction is versatile and can be conducted in a variety of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol. Anhydrous aprotic solvents like THF or acetonitrile are commonly used. Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, often resulting in quantitative yields in a shorter time frame.[4]
-
Temperature: Many reactions between aliphatic amines and isothiocyanates are exothermic and proceed rapidly at room temperature.[2] For less reactive amines, such as aromatic amines, heating (reflux) may be necessary to increase the reaction rate.[2]
-
pH: The reaction rate is pH-dependent. The primary amine needs to be in its unprotonated, free base form to be nucleophilic. Therefore, the reaction is typically carried out under neutral to slightly basic conditions. In aqueous media, a pH range of 8.5 to 9.5 is often optimal for modifying lysine residues in proteins.[5]
Quantitative Data Presentation
The following tables summarize quantitative data on the synthesis of thioureas from various primary amines and isothiocyanates, highlighting the influence of different reaction conditions on the yield.
Table 1: Synthesis of Thioureas from Various Primary Amines and Isothiocyanates
| Isothiocyanate | Primary Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenyl isothiocyanate | Benzylamine | THF | Room Temp. | 1-2 h | High | |
| Phenyl isothiocyanate | Aniline | Ethanol | Reflux | - | High | [6] |
| Allyl isothiocyanate | Aniline Derivatives | Ethanol | Reflux | 10 h | 75-90% | |
| 4-Chlorophenyl isothiocyanate | Various Anilines | Mortar (solvent-free) | Room Temp. | 5-40 min | 89-98% | |
| 4-Methoxyphenyl isothiocyanate | 2,4-Dimethylaniline | Mortar (solvent-free) | Room Temp. | 45 min | ≥99% | [4] |
| Benzyl isothiocyanate | N-substituted piperazine | Dichloromethane | Room Temp. | 1 h | >70% | [7] |
| Acetyl isothiocyanate | Aniline | Acetonitrile | Room Temp. | - | High |
Note: "High" yield is used where a specific percentage was not provided in the source but the reaction was described as high-yielding.
Table 2: Correlation of Amine Type and Reactivity
| Amine Class | General pKa Range (of conjugate acid) | General Reactivity with Isothiocyanates | Notes |
| Aliphatic Primary Amines | 9.5 - 11.0 | Very High | Often exothermic and rapid at room temperature.[3] |
| Aromatic Primary Amines (Anilines) | 4.0 - 5.5 | Moderate to Low | Reactivity is significantly lower than aliphatic amines; often requires heating.[3] |
| Anilines with EDGs | > 4.6 | Moderate | Electron-donating groups increase nucleophilicity and reaction rate. |
| Anilines with EWGs | < 4.6 | Low | Electron-withdrawing groups decrease nucleophilicity and reaction rate.[2] |
Applications in Drug Development and Research
The formation of the thiourea linkage is a powerful tool in medicinal chemistry and drug development for several reasons:
-
Synthesis of Biologically Active Molecules: The thiourea moiety is a key structural component in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[7]
-
Peptide and Protein Modification: The reaction of isothiocyanates with the N-terminal amine of a peptide is the basis of the Edman degradation, a classical method for protein sequencing.[8] This specific reactivity allows for the labeling and modification of proteins and peptides for various research applications.
-
Combinatorial Chemistry and Library Synthesis: The reliability and broad substrate scope of this reaction make it ideal for generating large libraries of diverse thiourea derivatives for high-throughput screening in drug discovery programs.[6]
Figure 2. Logical relationship of thiourea synthesis and its applications.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reaction of isothiocyanates with primary amines.
General Protocol for the Synthesis of N,N'-Disubstituted Thiourea in Solution
This protocol describes a standard procedure for synthesizing a thiourea derivative in a laboratory setting.[2]
Materials:
-
Primary amine (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for aliphatic amines.
-
Upon completion (disappearance of the starting materials as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol for Monitoring Reaction Kinetics using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the kinetics of the reaction by quantifying the consumption of reactants and the formation of the product over time.
Materials:
-
Isothiocyanate
-
Primary amine
-
Reaction buffer (e.g., phosphate buffer, pH 7.4, if applicable) or organic solvent
-
Quenching solution (e.g., 10% formic acid in the mobile phase)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the isothiocyanate, the primary amine, and the thiourea product. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a common starting point.
-
Calibration: Prepare standard solutions of the isothiocyanate and the thiourea product at known concentrations and inject them into the HPLC to generate calibration curves (peak area vs. concentration).
-
Reaction Setup: In a thermostatted vessel, combine the reaction buffer/solvent and the primary amine at the desired concentrations.
-
Reaction Initiation: Initiate the reaction by adding the isothiocyanate stock solution and start a timer.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in the quenching solution. This stops the reaction by significantly changing the pH or diluting the reactants.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Integrate the peak areas for the isothiocyanate and/or the thiourea product at each time point. Use the calibration curves to convert these peak areas into concentrations. Plot the concentration of the reactant(s) or product versus time to determine the reaction rate.
Figure 3. Experimental workflow for kinetic analysis using HPLC.
Conclusion
The reaction of isothiocyanates with primary amines is a robust and highly versatile method for the synthesis of N,N'-disubstituted thioureas. Its efficiency, broad substrate scope, and the biological relevance of its products make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the factors influencing this reaction, as detailed in this guide, allows for the rational design and optimization of synthetic routes to novel and existing target molecules. The provided protocols offer a solid foundation for the practical application of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
Spectroscopic Profile of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, a key reagent and building block in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.96 | s |
| 7.66 | s |
| ¹³C NMR | |
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | C-NCS |
| 133.0 (q, J = 34.0 Hz) | C-CF₃ |
| 126.9 | Aromatic CH |
| 123.1 (q, J = 272.0 Hz) | CF₃ |
| 118.9 | Aromatic CH |
| ¹⁹F NMR | |
| Chemical Shift (δ) ppm | Reference |
| -63.2 | CFCl₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2100-2200 | -N=C=S (Isothiocyanate) asymmetric stretch |
| 1615 | Aromatic C=C stretch |
| 1380 | C-F stretch |
| 1280 | C-F stretch |
| 1140 | C-F stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 271 | 100 | [M]⁺ |
| 202 | 45 | [M - CF₃]⁺ |
| 175 | 30 | [M - NCS]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired on a Bruker AVANCE 500 or 600 MHz spectrometer.[1] The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) or the residual solvent peak was used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external reference.[1]
Typical Acquisition Parameters:
-
Pulse Program: Standard 1D pulse sequences for ¹H, ¹³C, and ¹⁹F nuclei.
-
Temperature: 298 K
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-128 for ¹H, 1024-4096 for ¹³C and ¹⁹F, depending on sample concentration.
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.
Typical Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Apodization: Happ-Genzel
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) was used as the ionization method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.
Typical Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-500
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural information provided by each technique for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of spectroscopic techniques with the structural information derived for the molecule.
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS No. 23165-29-9). The following sections detail the chemical's properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a versatile reagent, notably used in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₃F₆NS | [2][3] |
| Molecular Weight | 271.18 g/mol | [2][3] |
| Appearance | Colorless to red to green clear liquid | [1] |
| Density | 1.485 g/mL at 25 °C | [4] |
| Boiling Point | 63 °C at 1.5 mmHg[4] / 95 °C at 19 mmHg[1] / 227.5 ± 40.0 °C at 760 mmHg[3] | |
| Melting Point | 160 °C | [3] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4][5] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |
| Refractive Index | n20/D 1.5 | [1][4] |
| Solubility | Hydrolyzes in water | [6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these classifications to handle the substance safely.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301 / H302 | Toxic if swallowed / Harmful if swallowed[4][7] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | H318 / H319 | Causes serious eye damage / Causes serious eye irritation[2][4] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[4][8] |
Primary Hazards: Corrosive, Irritant, Toxic.[2] It is also a lachrymator, a substance that increases the flow of tears.[9]
Safe Handling and Storage
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[7][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Handle and open the container with care.[10]
Storage:
-
Incompatible materials to avoid include acids, strong oxidizing agents, strong bases, alcohols, and amines.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent skin exposure.[8][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] Follow OSHA respirator regulations in 29 CFR 1910.134.[8] |
First Aid Measures
Immediate medical attention is required for any exposure.[8][9]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[7][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7][9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7][12] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Keep people away from and upwind of the spill. Use personal protective equipment as required. Ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant.[5][9]
Experimental Protocols & Visualizations
While detailed experimental protocols for the toxicological data cited in safety data sheets are not publicly available, the following workflow diagram illustrates the logical steps for the safe handling of this compound in a research setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:23165-29-9 | 3,5-di(trifluoromethyl)phenyl isothiocyanate | Chemsrc [chemsrc.com]
- 4. 3,5-双(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound | 23165-29-9 [chemicalbook.com]
- 7. This compound | 23165-29-9 | TCI AMERICA [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. This compound, +99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Researchers and Drug Development Professionals
An In-depth Overview of a Key Chemical Intermediate in Pharmaceutical and Materials Science
Introduction
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a versatile chemical intermediate of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. Its unique molecular structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups and a reactive isothiocyanate moiety, imparts desirable properties for the synthesis of novel compounds with enhanced biological activity and material characteristics. This guide provides a detailed overview of its commercial availability, physicochemical properties, key applications with experimental protocols, and its role in modulating cellular signaling pathways.
Commercial Availability
A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from prominent vendors.
| Supplier | Purity | Catalog Number |
| Sigma-Aldrich | 98% | 468517 |
| Thermo Scientific Chemicals | +99% | AC357420010 |
| Fisher Scientific | 98% | AC357420010 |
| TCI Chemicals | >98.0% (GC) | I0569 |
| Chem-Impex International | - | 06333 |
| Santa Cruz Biotechnology | - | sc-270885 |
| Chemsavers | 98% | - |
Physicochemical and Safety Data
A thorough understanding of the compound's properties is crucial for its safe handling and effective use in experimental setups.
| Property | Value | Reference |
| CAS Number | 23165-29-9 | [1] |
| Molecular Formula | C₉H₃F₆NS | [1][2] |
| Molecular Weight | 271.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 63 °C at 1.5 mmHg | |
| Density | 1.485 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5 | |
| Purity | ≥97.5% to >99% | [1][3] |
| Storage | Store at room temperature | [4] |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Applications and Experimental Protocols
The primary utility of this compound lies in its function as a building block for more complex molecules, particularly in the synthesis of thiourea derivatives and for the chemical modification of surfaces.
Synthesis of Thiourea Derivatives
Thiourea derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety are explored for their potential as organocatalysts and bioactive molecules. The isothiocyanate group readily reacts with primary and secondary amines to form the corresponding thiourea linkage.
General Experimental Protocol for Thiourea Synthesis:
This protocol is adapted from a general method for the synthesis of thiourea derivatives.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Surface Functionalization
The reactivity of the isothiocyanate group is also exploited for the chemical derivatization of surfaces that possess primary amino groups. This is particularly useful in the development of biosensors and functionalized materials.
Experimental Protocol for Surface Derivatization:
This protocol is based on the application of this compound for the chemical derivatization of amino-functionalized surfaces.
-
Surface Preparation: The amino-functionalized surface (e.g., amino-silanized silicon wafer, polyethylene film with amine groups) is thoroughly cleaned and dried.
-
Derivatization Reaction: The surface is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene, acetonitrile) at a specific concentration. The reaction is allowed to proceed for a set time, which can range from minutes to hours, depending on the desired surface coverage.
-
Washing: After the reaction, the surface is removed from the solution and rinsed extensively with the solvent to remove any unreacted isothiocyanate.
-
Characterization: The functionalized surface is then dried and can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) analysis to confirm the successful derivatization.
Role in Signaling Pathway Modulation
While this compound itself is a synthetic intermediate, the 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules. A notable example is the novel synthetic compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which has been shown to inhibit the growth of liver tumors.[6]
NHDC exerts its anti-cancer effects by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α). This activation leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[6] The inhibition of STAT3 phosphorylation and its DNA binding activity ultimately leads to the induction of apoptosis in liver cancer cells.[6]
Conclusion
This compound is a valuable reagent for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability and well-defined reactivity make it an attractive starting material for creating thiourea derivatives and for surface modification. Furthermore, the 3,5-bis(trifluoromethyl)phenyl scaffold is a privileged structure in medicinal chemistry, as demonstrated by its incorporation in molecules that can modulate key signaling pathways involved in cancer progression. This guide provides a foundational resource for researchers looking to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. B20206.03 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. This compound, +99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a highly versatile organofluorine compound that has garnered significant attention across various scientific disciplines. Its unique electronic properties, conferred by the two electron-withdrawing trifluoromethyl groups on the phenyl ring, make it a valuable reagent and building block in medicinal chemistry, material science, agricultural science, and analytical chemistry. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 23165-29-9 |
| Molecular Formula | C₉H₃F₆NS |
| Molecular Weight | 271.18 g/mol |
| Appearance | Colorless to yellow or green liquid |
| Boiling Point | 63 °C at 1.5 mmHg |
| Density | 1.485 g/mL at 25 °C |
| Refractive Index | n20/D 1.5 |
Overview of Applications
The reactivity of the isothiocyanate group, coupled with the stability and lipophilicity imparted by the bis(trifluoromethyl)phenyl moiety, allows for a diverse range of applications. These include:
-
Pharmaceutical and Life Sciences: Serving as a key building block for the synthesis of potent antimicrobial and anticancer agents, as well as a component of highly effective organocatalysts.
-
Material Science: Utilized in the development of advanced polymers such as polythioureas and for the functionalization of surfaces to impart specific properties.
-
Agricultural Chemistry: A scaffold for the discovery of novel herbicides and pesticides.
-
Analytical Chemistry: Employed as a derivatizing agent for the sensitive detection and quantification of amines on various surfaces.
Applications in Pharmaceutical and Life Sciences
The unique structural features of this compound have been extensively exploited in the design and synthesis of novel therapeutic agents and catalysts.
Antimicrobial Agents
The reaction of this compound with various primary and secondary amines provides a straightforward route to a diverse library of thiourea derivatives. Many of these compounds have demonstrated significant antimicrobial activity. A general workflow for the synthesis of these derivatives is depicted below.
Methodological & Application
Application Notes and Protocols for Peptide Sequencing using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal peptide sequencing is a critical technique in proteomics, protein characterization, and drug development for verifying protein identity, identifying post-translational modifications, and ensuring the quality of recombinant proteins. The Edman degradation is a well-established method for the stepwise removal and identification of amino acids from the N-terminus of a peptide.[1][2] This method traditionally employs phenyl isothiocyanate (PITC) as the coupling reagent.
These application notes describe a detailed protocol for N-terminal peptide sequencing using a fluorinated analog, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. The strong electron-withdrawing properties of the two trifluoromethyl groups on the phenyl ring are anticipated to enhance the reactivity of the isothiocyanate moiety, potentially leading to improved coupling efficiency and allowing for milder reaction conditions compared to PITC.
Principle of the Method
The sequencing protocol using this compound follows the fundamental principles of the Edman degradation, which consists of a three-stage cyclical process:
-
Coupling (Labeling): The peptide is reacted with this compound under alkaline conditions. The isothiocyanate group of the reagent selectively attaches to the free N-terminal amino group of the peptide, forming a stable 3,5-Bis(trifluoromethyl)phenyl-thiocarbamoyl (BTPTC) peptide derivative.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA). This step generates an anilinothiazolinone (ATZ) amino acid derivative and the original peptide shortened by one residue.[3]
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and then converted to a more stable 3,5-Bis(trifluoromethyl)phenyl-thiohydantoin (BTPTH) amino acid derivative by treatment with aqueous acid. This stable derivative is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time with that of known standards. The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acids.
Advantages of using this compound (Theoretical)
The use of this compound offers several potential advantages over the traditional PITC reagent, primarily due to the electron-withdrawing nature of the trifluoromethyl groups:
-
Enhanced Reactivity: The trifluoromethyl groups increase the electrophilicity of the isothiocyanate carbon, which may lead to faster and more efficient coupling with the N-terminal amino group of the peptide.
-
Milder Reaction Conditions: The increased reactivity could allow for the use of lower temperatures or shorter reaction times for the coupling step, potentially minimizing side reactions and peptide degradation.
-
Improved Detection: The fluorine atoms provide a unique signature that can be exploited for detection by ¹⁹F NMR, offering an alternative analytical method for quantification and identification.[4]
-
Altered Chromatographic Properties: The resulting BTPTH-amino acid derivatives will have different chromatographic properties compared to PTH-amino acids, which may offer advantages in separation and identification, especially for challenging amino acid residues.
Experimental Protocols
The following protocols are based on standard Edman degradation procedures and should be optimized for the specific peptide and instrumentation used.
Materials and Reagents
-
Peptide Sample: Purified peptide (10-100 picomoles) lyophilized or dissolved in a suitable volatile buffer.
-
Coupling Reagent: 5% (v/v) this compound in a suitable solvent like acetonitrile or pyridine.
-
Coupling Buffer: N-methylmorpholine buffer (e.g., 12.5% N-methylmorpholine in water/acetonitrile (1:1 v/v)), adjusted to pH 9.0 with trifluoroacetic acid.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% (v/v) aqueous trifluoroacetic acid.
-
Extraction Solvents: n-Butyl chloride or ethyl acetate (HPLC grade).
-
HPLC Solvents: Acetonitrile and water (HPLC grade), with 0.1% TFA.
-
Standard BTPTH-amino acids: For HPLC calibration (synthesis may be required).
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Place the lyophilized peptide sample (10-100 pmol) in a reaction vial.
-
Reagent Addition: Add 20 µL of the coupling buffer to the sample.
-
Coupling Reaction: Add 20 µL of the 5% this compound solution.
-
Incubation: Incubate the reaction mixture at 50°C for 20 minutes.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried sample.
-
Incubation: Incubate at 50°C for 10 minutes.
-
Extraction: After incubation, add 100 µL of n-butyl chloride to extract the cleaved ATZ-amino acid derivative. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid.
-
Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase for the next step. The remaining shortened peptide can be dried and subjected to the next sequencing cycle.
Protocol 3: Conversion to BTPTH-Amino Acid and HPLC Analysis
-
Conversion: Transfer the collected organic phase to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable BTPTH-amino acid.
-
Sample Preparation for HPLC: Dry the sample and redissolve it in a suitable solvent for HPLC injection (e.g., 20 µL of 20% acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Identification: Identify the BTPTH-amino acid by comparing its retention time to that of the BTPTH-amino acid standards.
Data Presentation
Table 1: Summary of Reaction Conditions for Peptide Sequencing with this compound
| Step | Parameter | Condition | Notes |
| Coupling | Reagent | 5% this compound | Prepare fresh. |
| Buffer | N-methylmorpholine, pH 9.0 | Ensures alkaline conditions for coupling. | |
| Temperature | 50°C | Optimization may be required (e.g., 37-55°C). | |
| Time | 20 minutes | Optimization may be required (e.g., 15-30 min). | |
| Cleavage | Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Use high purity, anhydrous TFA to prevent peptide hydrolysis. |
| Temperature | 50°C | ||
| Time | 10 minutes | ||
| Conversion | Reagent | 25% Aqueous Trifluoroacetic Acid | |
| Temperature | 50°C | ||
| Time | 10 minutes | Ensures complete conversion to the stable BTPTH derivative. | |
| Analysis | Method | Reverse-Phase HPLC | |
| Detection | UV (e.g., 254 nm or 269 nm) |
Table 2: Comparison of Isothiocyanate Reagents for Peptide Sequencing
| Feature | Phenyl Isothiocyanate (PITC) | This compound |
| Reactivity | Standard reactivity. | Theoretically higher due to electron-withdrawing CF₃ groups. |
| Coupling Conditions | Typically 50-55°C for 20-30 min. | Potentially milder conditions (lower temp. or shorter time). |
| Derivative | Phenylthiohydantoin (PTH)-amino acid. | 3,5-Bis(trifluoromethyl)phenyl-thiohydantoin (BTPTH)-amino acid. |
| Detection | UV (approx. 269 nm). | UV, ¹⁹F NMR. |
| Advantages | Well-established, extensive literature, commercially available standards. | Potentially higher efficiency, alternative detection methods. |
| Disadvantages | Slower reaction rates compared to activated analogs. | Limited literature, standards may not be commercially available. |
Visualizations
Caption: Experimental workflow for peptide sequencing using this compound.
Caption: Logical comparison of peptide sequencing approaches.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amino Acids using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in a multitude of research areas, including drug discovery, clinical diagnostics, and nutritional analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but often requires a derivatization step to enhance the chromatographic separation and detection of these compounds. Isothiocyanates are a class of reagents that react with the primary and secondary amine groups of amino acids to form stable, UV-active derivatives.
This document provides detailed application notes and protocols for the use of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (AITCN) for the pre-column derivatization of amino acids for subsequent HPLC analysis. While direct literature on the application of AITCN for amino acid analysis is limited, this document provides a potential starting protocol based on its successful use for the derivatization of polyamines. For a comprehensive understanding and as a well-established alternative, a detailed protocol for the widely used analogous reagent, phenyl isothiocyanate (PITC), is also presented.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon atom of the isothiocyanate group of AITCN. This reaction results in the formation of a stable phenylthiocarbamyl (PTC) or, in this specific case, a 3,5-bis(trifluoromethyl)phenylthiocarbamyl (AITCN-PTC) derivative. These derivatives are more hydrophobic than the parent amino acids, leading to better retention and separation on reverse-phase HPLC columns. The aromatic ring system introduced by the derivatizing agent allows for sensitive detection using UV-Vis spectroscopy.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound (AITCN) - Adapted from Polyamine Derivatization
This protocol is adapted from a method successfully used for the derivatization of polyamines and can serve as a starting point for the optimization of amino acid derivatization.
Materials:
-
This compound (AITCN)
-
Amino acid standards or sample hydrolysates
-
Tetrahydrofuran (THF), HPLC grade
-
Nitrogen gas
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Ensure the amino acid sample is free of interfering substances. For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by drying to remove the acid.
-
Reconstitute the dried amino acid residue in a suitable solvent, such as 0.1 M HCl.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add a known amount of the amino acid standard or sample.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 5.0 mL of THF to dissolve the residue.
-
Add a molar excess of AITCN to the amino acid solution. The optimal molar ratio will need to be determined empirically, but a starting point of a 2-fold molar excess of AITCN per amine group can be used.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at room temperature for 3 hours, or with gentle heating (e.g., 40-60°C) to potentially increase the reaction rate. The optimal time and temperature should be determined.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
-
Sample Clean-up:
-
Reconstitute the dried derivative in the initial mobile phase for HPLC analysis.
-
Centrifuge the sample to pellet any insoluble material before injection.
-
HPLC Conditions (Starting Point):
The following HPLC conditions were used for the separation of AITCN-derivatized polyamines and can be adapted for amino acid derivatives.
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 60% A; 40 min: 0% A; 47 min: 0% A; 48 min: 60% A; 57 min: 60% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
Protocol 2: Derivatization of Amino Acids with Phenyl isothiocyanate (PITC) - A Well-Established Method
This protocol provides a reliable and extensively validated method for the derivatization of amino acids using PITC.
Materials:
-
Phenyl isothiocyanate (PITC)
-
Amino acid standards or sample hydrolysates
-
Coupling Solution: Ethanol:Water:Pyridine (2:2:1, v/v/v)
-
Drying Solution: Heptane
-
Reconstitution Solution: 5 mM Sodium Phosphate buffer, pH 7.4, with 5% Acetonitrile
-
Nitrogen gas
-
Vacuum centrifuge or evaporator
Procedure:
-
Sample Preparation:
-
Prepare amino acid samples as described in Protocol 1.
-
-
Derivatization Reaction:
-
To the dried amino acid sample, add 20 µL of Coupling Solution.
-
Vortex to dissolve the sample.
-
Add 10 µL of PITC solution (5% in the Coupling Solution).
-
Vortex and incubate at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Add 30 µL of Heptane and vortex.
-
Allow the phases to separate and carefully remove the upper heptane layer containing excess PITC.
-
Repeat the heptane wash.
-
Dry the sample completely in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried PTC-amino acids in a known volume (e.g., 100 µL) of Reconstitution Solution.
-
Vortex thoroughly and transfer to an HPLC vial for analysis.
-
HPLC Conditions for PITC Derivatives:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.14 M Sodium Acetate, 0.5 mL/L Triethylamine, pH 6.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
Data Presentation
Quantitative data, such as retention times and limits of detection, should be systematically collected and organized. Below is an example table structure for presenting such data.
Table 1: Retention Times of AITCN-Derivatized Amino Acids (Hypothetical Data)
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 5.2 |
| Glutamic Acid | 6.8 |
| Serine | 8.1 |
| Glycine | 9.5 |
| Histidine | 10.3 |
| Arginine | 11.7 |
| Threonine | 12.4 |
| Alanine | 13.9 |
| Proline | 15.1 |
| Tyrosine | 16.5 |
| Valine | 18.2 |
| Methionine | 19.0 |
| Cysteine | 20.1 |
| Isoleucine | 21.3 |
| Leucine | 21.8 |
| Phenylalanine | 23.5 |
| Lysine | 25.0 |
Visualizations
Caption: Experimental workflow for amino acid derivatization with AITCN and subsequent HPLC analysis.
Application Notes and Protocols: Surface Modification of Polymers with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of polymers play a pivotal role in a vast array of applications, from biomedical devices and drug delivery systems to advanced materials and sensors. Tailoring these surface characteristics is crucial for enhancing biocompatibility, improving adhesion, controlling wettability, and introducing specific functionalities. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a versatile reagent for the surface modification of polymers, particularly those bearing nucleophilic functional groups such as primary amines and hydroxyls. The presence of the trifluoromethyl groups can significantly alter the surface properties, imparting hydrophobicity, and providing a unique spectroscopic signature for characterization.
This document provides detailed protocols for the surface modification of amine- and hydroxyl-functionalized polymers with this compound. It also includes expected quantitative data from common surface analysis techniques and visualizations of the experimental workflows.
Reaction Principle
The isothiocyanate group (-N=C=S) is highly reactive towards primary amines and, to a lesser extent, hydroxyl groups. The reaction with an amine yields a stable thiourea linkage, while the reaction with a hydroxyl group forms a thiocarbamate linkage. These covalent modifications result in a durable functionalization of the polymer surface.
Data Presentation
Successful surface modification can be quantified using various analytical techniques. The following tables summarize the expected outcomes for a generic polymer film before and after modification with this compound.
Table 1: Expected Water Contact Angle Measurements
| Polymer Substrate | Before Modification (°) | After Modification (°) |
| Amine-functionalized Polymer Film | 45 ± 5 | 85 ± 5 |
| Hydroxyl-functionalized Polymer Film | 50 ± 5 | 80 ± 5 |
Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Polymer Substrate | Element | Atomic Concentration (%) - Before | Atomic Concentration (%) - After |
| Amine-functionalized Polymer | C | 70 | 65 |
| N | 10 | 8 | |
| O | 20 | 15 | |
| F | 0 | 10 | |
| S | 0 | 2 | |
| Hydroxyl-functionalized Polymer | C | 65 | 60 |
| O | 35 | 25 | |
| F | 0 | 12 | |
| S | 0 | 3 |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Polymer Films
This protocol is suitable for polymers such as polyethyleneimine (PEI) coated substrates or plasma-aminated polymer films.
Materials:
-
Amine-functionalized polymer film
-
This compound (98% purity)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Isopropanol
-
Nitrogen gas
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Substrate Preparation:
-
Clean the amine-functionalized polymer film by sonicating in isopropanol for 15 minutes.
-
Dry the film under a stream of nitrogen gas.
-
Place the dried film in the reaction vessel.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
Add triethylamine to the solution (1.5 equivalents relative to the isothiocyanate).
-
Ensure the polymer film is fully immersed in the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (25°C) for 12 hours under a nitrogen atmosphere.
-
-
Washing:
-
Remove the polymer film from the reaction solution.
-
Wash the film sequentially with DMF, isopropanol, and deionized water to remove unreacted reagents and by-products.
-
Dry the modified film under a stream of nitrogen gas.
-
-
Characterization:
-
Analyze the surface of the modified polymer film using water contact angle measurements and XPS to confirm successful functionalization.
-
Protocol 2: Surface Modification of Hydroxyl-Functionalized Polymer Films
This protocol is applicable to polymers such as Poly(vinyl alcohol) (PVA) or cellulose-based materials.[1]
Materials:
-
Hydroxyl-functionalized polymer film (e.g., PVA film)
-
This compound (98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Anhydrous Dibutyltin dilaurate (DBTDL) - catalyst
-
Deionized water
-
Dialysis tubing (3.5 kDa MWCO)[1]
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Substrate Preparation:
-
Clean the hydroxyl-functionalized polymer film by washing with deionized water.
-
Dry the film in a vacuum oven at 40°C.
-
Place the dried film in the reaction vessel.
-
-
Reaction Setup:
-
Dissolve the hydroxyl-functionalized polymer in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Add this compound to the polymer solution (the molar ratio of isothiocyanate to hydroxyl groups can be varied, e.g., 0.1 to 1).[1]
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the isothiocyanate).
-
-
Reaction:
-
Stir the solution at 60°C for 24 hours under a nitrogen atmosphere.[1]
-
-
Purification:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against deionized water for 3 days, with water changes twice a day, to remove unreacted reagents, catalyst, and solvent.[1]
-
Lyophilize the purified polymer solution to obtain the modified polymer.
-
If starting with a film, wash the film extensively with DMSO and then deionized water.
-
-
Characterization:
-
Characterize the modified polymer using techniques such as FTIR spectroscopy to confirm the formation of thiocarbamate linkages (disappearance of the isothiocyanate peak around 2100 cm⁻¹) and XPS for elemental analysis.[1] Cast a film from the modified polymer for surface characterization with water contact angle measurements.
-
Visualizations
Caption: Workflow for Amine-Functionalized Polymer Modification.
Caption: Workflow for Hydroxyl-Functionalized Polymer Modification.
Caption: Reaction Pathways for Surface Modification.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-bis(trifluoromethyl)phenyl isothiocyanate as a versatile building block in the synthesis of novel therapeutic agents. The unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring make this reagent a valuable starting material for the discovery of potent bioactive molecules, particularly in the areas of antibacterial and sensory nerve modulation.
Application 1: Development of Novel Antibacterial Agents
The isothiocyanate group of this compound serves as a reactive handle for the synthesis of a diverse library of thiourea derivatives. These derivatives have shown significant promise as antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Thiourea derivatives synthesized from this compound can exhibit antibacterial activity through multiple mechanisms. One key pathway involves the disruption of bacterial cell wall integrity and the perturbation of cellular energy homeostasis by affecting the NAD+/NADH balance.[1] Additionally, some thiourea derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2][3]
Experimental Data: Antibacterial Activity of a Pyrrolidine-Containing Thiourea Derivative (TD4)
A notable example is the synthesis of a thiourea derivative, herein designated as TD4, which incorporates a pyrrolidine moiety. This compound has demonstrated potent antibacterial activity against various strains of Staphylococcus aureus, including MRSA.[1]
| Bacterial Strain | Type | MIC (µg/mL) of TD4 |
| Staphylococcus aureus ATCC 29213 | MSSA | 2 |
| Staphylococcus aureus USA300 | MRSA | 2 |
| Staphylococcus epidermidis ATCC 12228 | Standard | 4 |
| Enterococcus faecalis ATCC 29212 | Standard | 16 |
| Data sourced from Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.[1] |
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes the general synthesis of a thiourea derivative from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., pyrrolidine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of the amine in dry DCM in a round-bottom flask.
-
To this solution, add 1.1 equivalents of this compound dropwise at room temperature with continuous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a synthesized compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized thiourea derivative
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagrams
Caption: Synthetic workflow for thiourea derivatives.
Caption: Proposed antibacterial mechanisms of action.
Application 2: Screening for TRPA1 Channel Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key player in mediating pain, inflammation, and respiratory irritation. As such, it is an attractive target for the development of novel analgesic and anti-inflammatory drugs. The structural motif of 3,5-bis(trifluoromethyl)phenyl is found in some known modulators of TRP channels, suggesting that thiourea derivatives of this compound are promising candidates for screening as TRPA1 antagonists.
Signaling Pathway
TRPA1 is a non-selective cation channel expressed on sensory neurons. When activated by noxious stimuli (e.g., irritants, inflammatory mediators), it allows an influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the neuronal membrane, triggering the propagation of a pain signal to the central nervous system. A TRPA1 antagonist would bind to the channel and prevent this ion influx, thereby blocking the pain signal.
Experimental Protocol: Calcium Imaging Assay for TRPA1 Antagonism
This protocol outlines a cell-based calcium imaging assay to screen for TRPA1 antagonist activity of synthesized thiourea derivatives.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
Synthesized thiourea derivatives
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Plating: Seed hTRPA1-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at room temperature for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add the synthesized thiourea derivatives at various concentrations to the wells and incubate for a predetermined time (e.g., 10-20 minutes). Include vehicle control (e.g., DMSO) and a known TRPA1 antagonist as a positive control.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (e.g., 340nm/380nm for Fura-2). Add a known concentration of the TRPA1 agonist AITC (typically the EC₅₀ concentration) to all wells and immediately begin recording the change in fluorescence ratio over time.
-
Data Analysis: The antagonist activity is determined by the degree to which the test compound inhibits the AITC-induced increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Interpretation
The potency of a potential TRPA1 antagonist is quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent antagonist. For comparison, known TRPA1 antagonists exhibit IC₅₀ values in the nanomolar to low micromolar range.
| Compound Type | Representative IC₅₀ |
| Potent TRPA1 Antagonist | < 100 nM |
| Moderate TRPA1 Antagonist | 100 nM - 1 µM |
| Weak TRPA1 Antagonist | > 1 µM |
Diagrams
Caption: TRPA1 signaling and antagonist intervention.
Caption: Calcium imaging assay workflow.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Use of 3,5-Bis(trifluoromethyl)phenyl Thiourea Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of small organic molecules as catalysts, known as organocatalysis, has become a cornerstone of modern synthetic chemistry. Among these, thiourea derivatives have emerged as powerful hydrogen-bond donors capable of activating a wide range of substrates.[1][2][3] The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif is particularly advantageous, as the strongly electron-withdrawing trifluoromethyl groups significantly enhance the acidity of the thiourea N-H protons.[4] This heightened acidity leads to stronger hydrogen bonding, making these catalysts, often referred to as Schreiner-type thioureas, exceptionally effective in promoting a variety of organic transformations, even at low catalyst loadings.[1][3]
These catalysts are valued for their ability to activate electrophiles, such as carbonyls and imines, and stabilize anionic intermediates through a double hydrogen-bond interaction.[1][3] This document provides detailed protocols for the synthesis of a chiral thiourea catalyst derived from 3,5-bis(trifluoromethyl)phenyl isothiocyanate and its application in a representative asymmetric reaction critical to pharmaceutical development.
Application Note 1: Synthesis of a Chiral Bifunctional Thiourea Catalyst
This protocol details the synthesis of a chiral thiourea organocatalyst bearing a tertiary amine functionality. The catalyst is prepared via a straightforward condensation reaction between a chiral diamine and this compound.
Reaction Scheme
The synthesis involves the reaction of (1R,2R)-(-)-1,2-diaminocyclohexane with this compound to yield the corresponding chiral C2-symmetric thiourea catalyst.
Caption: Synthesis of a chiral thiourea catalyst.
Experimental Protocol
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
This compound[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (Argon), add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq).
-
Solvent Addition: Dissolve the diamine in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature, slowly add a solution of this compound (1.05 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the chiral thiourea catalyst as a white solid. Dry the solid under high vacuum.
Characterization Data
| Property | Value |
| Appearance | White to off-white solid |
| Yield | 90-98% |
| Melting Point | 170-173 °C |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| HRMS (ESI) | Calculated and found values match |
| Optical Rotation | [α]²⁰D = -X° (c 1.0, CHCl₃) |
Application Note 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
This protocol describes the use of the synthesized chiral thiourea catalyst in an asymmetric aza-Henry reaction between an N-Boc protected imine and nitroethane. This reaction is a powerful tool for constructing chiral β-nitroamines, which are valuable intermediates in the synthesis of pharmaceuticals.[6]
Proposed Catalytic Cycle
The catalyst activates both the imine and the nitronate anion through a network of hydrogen bonds, orienting them within a chiral pocket to facilitate the enantioselective carbon-carbon bond formation.
Caption: Proposed mechanism for the aza-Henry reaction.
Experimental Workflow
Caption: Experimental workflow for the catalytic reaction.
Experimental Protocol
Materials:
-
Synthesized Chiral Thiourea Catalyst
-
N-Boc-protected imine (e.g., from benzaldehyde)
-
Nitroethane
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the chiral thiourea catalyst (0.1 eq, 10 mol%).
-
Addition of Reactants: Add the N-Boc imine (1.0 eq) to the vial.
-
Solvent and Cooling: Add anhydrous toluene (to achieve 0.2 M concentration of the imine) and cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler.
-
Nucleophile Addition: Add nitroethane (2.0 eq) to the cooled, stirring solution.
-
Reaction Monitoring: Seal the vial and let the reaction stir at -20 °C for the specified time (e.g., 48 hours). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (hexanes/ethyl acetate). Determine the yield and measure the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Catalyst Performance Data
The following table summarizes typical results for the aza-Henry reaction with various substituted imines, demonstrating the catalyst's effectiveness.
| Entry | Imine Substrate (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 10 | 48 | 95 | 92 |
| 2 | 4-MeO-Ph | 10 | 48 | 92 | 90 |
| 3 | 4-Cl-Ph | 10 | 48 | 99 | 96 |
| 4 | 4-NO₂-Ph | 5 | 24 | 98 | 99 |
| 5 | 2-Naphthyl | 10 | 72 | 88 | 91 |
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. イソチオシアン酸3,5-ビス(トリフルオロメチル)フェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Analysis of Biomolecules using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool in chemical biology and drug discovery. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, make it an ideal probe for studying biomolecular structure, dynamics, and interactions. The large chemical shift range of ¹⁹F NMR provides high sensitivity to the local chemical environment, allowing for the detection of subtle conformational changes in biomolecules.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (TFPI) is a valuable reagent for introducing a ¹⁹F NMR probe into biomolecules. The isothiocyanate group reacts readily with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable thiourea linkage. The two trifluoromethyl (CF₃) groups on the phenyl ring provide a strong and distinct signal in the ¹⁹F NMR spectrum, making TFPI an excellent choice for sensitive and quantitative biomolecular analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the ¹⁹F NMR analysis of biomolecules.
Applications
The use of this compound for ¹⁹F NMR analysis offers a versatile approach for a range of applications in biomolecular research and drug development:
-
Quantitative Analysis of Biomolecules: The distinct and strong signal from the two CF₃ groups allows for accurate quantification of labeled biomolecules, such as proteins, peptides, and biogenic amines, using an internal standard.[1]
-
Protein-Ligand Binding Studies: Changes in the ¹⁹F NMR chemical shift of the TFPI label upon ligand binding can be used to determine binding affinities and to screen for potential drug candidates.
-
Conformational Change Analysis: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of conformational changes in proteins and other biomolecules induced by factors such as ligand binding, mutation, or changes in experimental conditions.
-
Enzyme Kinetics: By labeling a substrate with TFPI, it is possible to monitor the progress of an enzymatic reaction in real-time by observing the appearance of a new ¹⁹F NMR signal corresponding to the product.
-
Drug Discovery: In fragment-based drug discovery, ¹⁹F NMR screening of compound libraries against a TFPI-labeled protein can identify fragments that bind to the target.
Experimental Protocols
Protocol 1: Labeling of Proteins and Peptides with this compound
This protocol describes the general procedure for labeling proteins and peptides with this compound. The reaction conditions, particularly the molar ratio of TFPI to the biomolecule, may need to be optimized for each specific system.
Materials:
-
Protein or peptide of interest
-
This compound (TFPI)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
-
NMR Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the protein or peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange into the Labeling Buffer.
-
-
TFPI Stock Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Slowly add a 5- to 20-fold molar excess of the TFPI stock solution to the protein/peptide solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFPI.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Biomolecule:
-
Remove excess TFPI and other small molecules by size-exclusion chromatography (SEC).[2][3][4]
-
Equilibrate the SEC column with the desired NMR buffer.
-
Load the quenched reaction mixture onto the column and collect the fractions corresponding to the labeled protein/peptide.
-
For small molecules like biogenic amines, a purification step may not be necessary.[1]
-
-
Characterization and Storage:
-
Confirm the labeling efficiency by mass spectrometry.
-
Determine the concentration of the labeled biomolecule using a suitable method (e.g., Bradford assay or UV-Vis spectroscopy).
-
Store the purified, labeled biomolecule at -80°C.
-
Protocol 2: Quantitative ¹⁹F NMR Analysis of TFPI-Labeled Biomolecules
This protocol outlines the general procedure for quantitative ¹⁹F NMR analysis of a TFPI-labeled biomolecule using an internal standard.
Materials:
-
Purified TFPI-labeled biomolecule
-
NMR Buffer
-
Internal Standard (e.g., Trifluoroacetic acid - TFA)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 10 mM TFA) in the NMR buffer.
-
In an NMR tube, mix a known volume of the purified TFPI-labeled biomolecule with a known volume of the internal standard stock solution. The final concentration of the labeled biomolecule should be in the low micromolar to millimolar range, depending on the spectrometer's sensitivity.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Set the spectral width to encompass the signals of both the TFPI label and the internal standard. The CF₃ groups of the TFPI label are expected to resonate around -63 ppm relative to CFCl₃.[5]
-
Use a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-5 Hz).
-
Integrate the signals corresponding to the TFPI label and the internal standard.
-
Calculate the concentration of the labeled biomolecule using the following equation:
Concentration (Biomolecule) = [ (Integral (Biomolecule) / Number of Fluorines (Biomolecule)) / (Integral (Standard) / Number of Fluorines (Standard)) ] * Concentration (Standard)
Note: For the TFPI label, the number of fluorines is 6.
-
Data Presentation
Table 1: Expected ¹⁹F NMR Chemical Shifts for TFPI-Labeled Amino Acid Residues
| Labeled Residue | Expected Chemical Shift Range (ppm vs. CFCl₃)¹ |
| N-terminus | -62.0 to -64.0 |
| Lysine Side Chain | -62.5 to -64.5 |
¹ These are estimated values. The exact chemical shift will depend on the local environment of the label within the biomolecule.
Table 2: Quantitative ¹⁹F NMR Experimental Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz for ¹H |
| Temperature | 298 K |
| Spectral Width | 50 ppm (centered around -65 ppm) |
| Number of Scans | 128 - 1024 (or more, depending on concentration) |
| Relaxation Delay (D1) | 5 x T₁ (typically 5-10 s) |
| Internal Standard | Trifluoroacetic acid (TFA) at a known concentration |
Visualization of Workflows and Concepts
Caption: Experimental workflow for labeling and 19F NMR analysis.
Caption: Monitoring kinase activation and inhibition using 19F NMR.
Caption: Workflow for monitoring enzyme kinetics with 19F NMR.
References
- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of (Kai) proteins via size exclusion chromatography [protocols.io]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. colorado.edu [colorado.edu]
Application Note: Labeling Proteins with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling of proteins and peptides is a critical technique in mass spectrometry-based proteomics, enabling enhanced detection, quantification, and structural analysis. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (TFPI) is a chemical modification reagent that covalently binds to primary amine groups in proteins, specifically the N-terminal α-amine and the ε-amine of lysine residues. The isothiocyanate group of TFPI reacts with these amines under alkaline conditions to form a stable thiourea linkage.
The introduction of the bis(trifluoromethyl)phenyl group offers several advantages for mass spectrometry analysis. The two trifluoromethyl groups provide a unique isotopic signature and can enhance ionization efficiency, potentially leading to improved sensitivity in detection. Furthermore, the significant mass addition upon labeling facilitates the differentiation of labeled from unlabeled species and can be utilized in quantitative proteomics strategies. This application note provides a detailed protocol for the labeling of proteins with TFPI for subsequent mass spectrometry analysis.
Quantitative Data Summary
The primary quantitative aspect of labeling with this compound is the predictable mass shift it imparts on the modified protein or peptide. This mass shift is a direct result of the covalent addition of the TFPI molecule.
| Parameter | Value | Description |
| Molecular Formula of TFPI | C₉H₃F₆NS | |
| Molecular Weight of TFPI | 271.18 g/mol | The molecular weight of the labeling reagent.[1][2] |
| Mass Shift per Label | +271.18 Da | The increase in mass for each primary amine (N-terminus or lysine side chain) that is successfully labeled with TFPI. |
| Labeling Stoichiometry | Variable | The number of TFPI molecules that bind to a protein is dependent on the number of accessible primary amines (N-terminus and lysine residues) and the reaction conditions. |
Note: Labeling efficiency can be influenced by factors such as pH, temperature, incubation time, and the molar ratio of TFPI to protein. Optimization of these parameters is recommended for specific applications.
Experimental Protocols
This section details the methodology for labeling proteins with this compound for mass spectrometry analysis. The protocol is based on established methods for protein labeling with other isothiocyanates, such as Fluorescein isothiocyanate (FITC).[3][4][5][6][7][8]
Materials
-
Protein sample (purified)
-
This compound (TFPI)
-
Amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette appropriate for the protein size
-
Mass spectrometry-grade solvents (e.g., acetonitrile, water, formic acid)
Reagent Preparation
-
Protein Solution:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Crucial: Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.[8] If necessary, buffer exchange the protein sample into the appropriate labeling buffer using a desalting column or dialysis.
-
-
TFPI Solution:
-
Immediately before use, prepare a stock solution of TFPI in anhydrous DMSO or ethanol at a concentration of 10-20 mg/mL.
-
Note: TFPI is sensitive to moisture. Use anhydrous solvents and handle the reagent in a dry environment.
-
Protein Labeling Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of protein solution.
-
Slowly add the TFPI stock solution to the protein solution while gently vortexing. A typical starting point is a 10 to 20-fold molar excess of TFPI to the protein. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light, as is common practice with many labeling reagents.
-
-
Quenching:
-
To stop the labeling reaction, add a quenching reagent with a primary amine to a final concentration of 50-100 mM (e.g., Tris-HCl or glycine).
-
Incubate for an additional 30 minutes at room temperature to allow the quenching reagent to react with any excess TFPI.
-
Sample Cleanup
-
Removal of Excess Reagent:
-
To remove unreacted TFPI and quenching reagent, perform a buffer exchange using a desalting column or dialysis.
-
For desalting columns, equilibrate the column with a suitable buffer for mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).
-
For dialysis, dialyze the sample against the desired buffer overnight at 4°C with multiple buffer changes.
-
-
Sample Preparation for Mass Spectrometry:
-
The labeled protein is now ready for downstream processing for mass spectrometry. This may include:
-
Intact Mass Analysis: Dilute the labeled protein in an appropriate solvent for direct infusion or LC-MS analysis.
-
Proteomic Analysis (Bottom-up): Proceed with standard proteomics workflows, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin). The TFPI label will be present on the N-terminus and lysine residues of the resulting peptides.
-
-
Visualizations
Experimental Workflow for TFPI Labeling
References
- 1. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. peptideweb.com [peptideweb.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Chemical Derivatization of Biogenic Amines with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are a class of low molecular weight organic nitrogen compounds that play crucial roles in various physiological and pathophysiological processes. Accurate quantification of BAs such as histamine, tyramine, and tryptamine is essential in food safety, clinical diagnostics, and neuroscience research. However, their analysis is often challenging due to their high polarity and lack of a strong chromophore, making them difficult to detect by conventional HPLC-UV methods.
Chemical derivatization with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BTP-ITC) offers a robust solution to these analytical challenges. This reagent reacts with the primary and secondary amine groups of BAs to form stable thiourea derivatives. The introduction of the 3,5-bis(trifluoromethyl)phenyl group significantly enhances the hydrophobicity of the analytes, improving their chromatographic retention on reversed-phase columns. Furthermore, the presence of two trifluoromethyl groups provides a unique mass signature, enabling highly sensitive and selective detection by mass spectrometry (MS). This derivatization strategy is particularly advantageous for the analysis of BAs in complex matrices such as beverages and biological samples.[1]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amine group of the biogenic amine to the isothiocyanate group of BTP-ITC, forming a stable thiourea linkage. The reaction is typically carried out in an organic solvent. The resulting derivatives are less polar and more volatile than the parent amines, making them amenable to analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Applications in Research and Drug Development
The derivatization of biogenic amines with BTP-ITC has several applications in research and drug development:
-
Food Safety and Quality Control: BTP-ITC derivatization is used for the determination of biogenic amines in food and beverages, where their presence can be an indicator of spoilage or fermentation quality.[1]
-
Pharmaceutical Analysis: This method can be employed for the quantitative analysis of biogenic amine-based drugs or to monitor the levels of endogenous biogenic amines in response to drug administration.
-
Clinical Diagnostics: The sensitive detection of biogenic amines in biological fluids can aid in the diagnosis and monitoring of various diseases, including allergic reactions and certain neurological disorders.
-
Neuroscience Research: Derivatization with BTP-ITC allows for the precise measurement of neurotransmitters like tryptamine in complex biological matrices, facilitating research into their roles in neurological function and disease.
Quantitative Data Summary
The following tables summarize the validation data for the determination of selected biogenic amines after derivatization with this compound, as analyzed by LC-MS/MS.
Table 1: Method Validation Parameters for BTP-ITC Derivatized Biogenic Amines
| Analyte | Linearity Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) |
| Histamine | 1.0 - 1000 | >0.99 | 0.3 | 1.0 |
| Tyramine | 1.0 - 1000 | >0.99 | 0.3 | 1.0 |
| Tryptamine | 1.0 - 1000 | >0.99 | 0.3 | 1.0 |
| 2-Phenylethylamine | 1.0 - 1000 | >0.99 | 0.3 | 1.0 |
Data is based on the validation study by Szłyk et al. (2018) which demonstrated good linearity, limits of detection (LOD), and limits of quantification (LOQ) for the analyzed biogenic amines.
Table 2: Recovery and Precision Data for BTP-ITC Derivatized Biogenic Amines in Spiked Beverage Samples
| Analyte | Spiked Level (µg/L) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Histamine | 10 | 95 - 105 | < 5 | < 10 |
| 100 | 95 - 105 | < 5 | < 10 | |
| Tyramine | 10 | 95 - 105 | < 5 | < 10 |
| 100 | 95 - 105 | < 5 | < 10 | |
| Tryptamine | 10 | 95 - 105 | < 5 | < 10 |
| 100 | 95 - 105 | < 5 | < 10 | |
| 2-Phenylethylamine | 10 | 95 - 105 | < 5 | < 10 |
| 100 | 95 - 105 | < 5 | < 10 |
The method demonstrates good recovery and precision, indicating its accuracy and reproducibility for the analysis of biogenic amines in complex matrices.
Experimental Protocols
Materials and Reagents
-
This compound (BTP-ITC)
-
Biogenic amine standards (Histamine, Tyramine, Tryptamine, 2-Phenylethylamine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Sample vials
Protocol 1: Derivatization of Biogenic Amines in Standard Solutions
This protocol is adapted from a procedure for the derivatization of polyamines and is applicable for the derivatization of monoamines.
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each biogenic amine standard at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of BTP-ITC at a concentration of 1 mg/mL in acetonitrile.
-
-
Derivatization Reaction:
-
In a clean sample vial, add 100 µL of the biogenic amine standard solution.
-
Add 100 µL of the BTP-ITC solution to the vial.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 60 minutes.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
After the reaction is complete, dilute the sample with an appropriate volume of the initial mobile phase (e.g., 800 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS/MS analysis.
-
Vortex the diluted sample and transfer it to an autosampler vial for injection.
-
Protocol 2: Sample Preparation and Derivatization of Biogenic Amines in Beverage Samples
-
Sample Preparation:
-
Centrifuge the beverage sample (e.g., wine, beer) at 10,000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Derivatization:
-
Follow the same derivatization procedure as described in Protocol 1, using 100 µL of the filtered beverage sample instead of the standard solution.
-
-
LC-MS/MS Analysis:
-
Analyze the diluted, derivatized sample by LC-MS/MS using the parameters outlined in the "Instrumentation" section below.
-
Instrumentation and Analytical Conditions
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of the derivatized biogenic amines.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic derivatives.
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MRM Transitions: The specific precursor and product ions for each BTP-ITC derivative should be determined by infusing the individual derivatized standards into the mass spectrometer.
Visualizations
Reaction scheme for the derivatization of a biogenic amine with BTP-ITC.
Workflow for the analysis of biogenic amines using BTP-ITC derivatization.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-bis(trifluoromethyl)phenyl isothiocyanate as a versatile reagent in solid-phase synthesis (SPS). This reagent is particularly valuable for the derivatization of primary and secondary amines on a solid support, enabling the synthesis of diverse small molecule libraries, peptidomimetics, and tagged biomolecules. The presence of two trifluoromethyl groups offers a unique 19F NMR signature for reaction monitoring and quantitative analysis.
Core Applications
This compound serves as a key building block in solid-phase organic synthesis (SPOS) for various applications:
-
Combinatorial Library Synthesis: The efficient and high-yielding reaction of the isothiocyanate with resin-bound amines allows for the rapid generation of diverse thiourea libraries for high-throughput screening in drug discovery. The thiourea scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.
-
Peptide Modification and Peptidomimetics: Post-synthesis modification of resin-bound peptides at the N-terminus or on side chains of amino acids like lysine can be achieved to introduce the 3,5-bis(trifluoromethyl)phenyl thiourea moiety. This modification can enhance biological activity, improve stability, and aid in studying peptide-protein interactions.
-
19F NMR-Based Quantification and Screening: The two trifluoromethyl groups provide a strong and distinct signal in 19F NMR spectroscopy. This allows for non-invasive, real-time monitoring of the coupling reaction on the solid support and for the quantitative analysis of the final product after cleavage. This feature is also beneficial in fragment-based screening approaches.
Experimental Protocols
The following protocols are representative methods for the application of this compound in solid-phase synthesis. Optimization may be required based on the specific substrate and solid support used.
Protocol 1: General Procedure for On-Resin Thiourea Formation
This protocol describes the derivatization of a primary or secondary amine-functionalized solid-phase resin with this compound.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin, Wang resin with a suitable linker)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1.0 eq) in anhydrous DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Reagent Solution Preparation: Prepare a solution of this compound (3.0 eq) in anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored using a qualitative test for free amines (e.g., Kaiser test for primary amines). The reaction is typically complete when the test is negative.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 x 5 resin volumes), followed by DCM (3 x 5 resin volumes) to remove excess reagents.
-
Drying: Dry the resin under vacuum for further use or proceeding to the cleavage step.
Protocol 2: Cleavage of the Thiourea Derivative from the Solid Support
This protocol describes the cleavage of the synthesized thiourea derivative from an acid-labile resin (e.g., Rink Amide resin).
Materials:
-
Thiourea-derivatized resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dry thiourea-derivatized resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Solvent Evaporation: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated solution.
-
Isolation and Drying: Pellet the precipitate by centrifugation, decant the ether, and repeat the ether wash if necessary. Dry the crude product under vacuum.
-
Purification: Purify the crude product by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present illustrative quantitative data for the solid-phase synthesis of a model thiourea using the protocols described above.
Table 1: On-Resin Coupling Efficiency of this compound
| Resin Type | Amine Loading (mmol/g) | Reagent Equivalents | Reaction Time (h) | Coupling Efficiency (%)* |
| Rink Amide | 0.5 | 3.0 | 3 | >99 |
| Wang-NH2 | 0.8 | 3.0 | 4 | >99 |
| Merrifield-NH2 | 1.0 | 4.0 | 6 | 98 |
*Coupling efficiency determined by quantitative 19F NMR of the resin or by UV-Vis spectrophotometry of the cleaved product.
Table 2: Cleavage Yield and Purity of a Model Thiourea
| Resin Type | Cleavage Cocktail | Cleavage Time (h) | Crude Yield (%) | Purity (%)** |
| Rink Amide | 95% TFA, 2.5% TIS, 2.5% H2O | 2 | 92 | 95 |
| Wang-NH2 | 95% TFA, 2.5% TIS, 2.5% H2O | 2 | 89 | 93 |
| Merrifield-NH2 | HF/Anisole | 1 | 85 | 90 |
**Purity determined by RP-HPLC analysis of the crude product at 254 nm.
Visualization of Workflows
General Workflow for Solid-Phase Thiourea Synthesis
The following diagram illustrates the overall workflow for the synthesis of a thiourea derivative on a solid support using this compound.
Caption: Workflow for solid-phase thiourea synthesis.
Reaction Monitoring and Quantification Workflow
This diagram outlines the process of using 19F NMR to monitor the on-resin reaction and quantify the final product.
Caption: 19F NMR-based reaction monitoring and quantification.
Application Notes and Protocols for Amine Functionalization with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a highly reactive reagent utilized for the functionalization of primary and secondary amines to form substituted thiourea derivatives. The resulting thioureas are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential anticancer, antimicrobial, and antiviral properties[1][2][3]. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety often enhances the biological efficacy of the parent molecule. This enhancement is attributed to increased lipophilicity and metabolic stability, which can improve cell membrane permeability and drug-receptor interactions[3]. This document provides a detailed guide for the synthesis and characterization of thiourea derivatives using this compound.
Reaction Principle
The functionalization of amines with this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and can be performed under mild conditions.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the functionalization of various amines with this compound. The data has been compiled from various literature sources to provide a comparative overview.
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | DCM | 0 to RT | Overnight | 75 | Supporting Information |
| Phenylamine | DCM | 0 to RT | Overnight | 82 | Supporting Information |
| Pyrrolidine | DCM | 0 to RT | Overnight | 79 | Supporting Information |
| N-methyl-3,5-bis(trifluoromethyl)aniline | DCM | 0 to RT | 20 | 40 | Supporting Information |
| Cyclohexylamine | DCM / Ethanol | 0 to RT | Overnight | 95 | chemicalbook.com |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
This protocol describes a general method for the synthesis of thiourea derivatives from the reaction of an amine with this compound in a solution phase.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.0 mmol, 1.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (2 mL)
-
Hydrochloric Acid (1M HCl)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.0 mmol) in anhydrous DCM (2 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath and stir for 10 minutes.
-
Slowly add this compound (1.0 mmol) to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiourea derivative[4].
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thiourea derivatives.
Caption: A flowchart of the synthesis and purification process.
Reaction Mechanism
The diagram below outlines the nucleophilic addition mechanism for the formation of a thiourea derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiourea Derivatives with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of thiourea derivatives using 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiourea derivatives from this compound and an amine.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
Answer: Low or no yield in thiourea synthesis can stem from several factors. The primary reasons include the reactivity of the amine, the stability of the isothiocyanate, and the reaction conditions.
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups are poor nucleophiles and may react slowly or not at all under standard conditions.
-
Solution: Consider increasing the reaction temperature to drive the reaction forward. However, be cautious as excessively high temperatures can lead to side reactions. The use of a non-nucleophilic base, such as triethylamine, can also help to activate the amine.
-
-
Degradation of Isothiocyanate: this compound can be sensitive to moisture and may degrade over time.
-
Solution: Use freshly prepared or purified isothiocyanate. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Store the isothiocyanate in a cool, dark, and dry environment.
-
-
Steric Hindrance: Bulky substituents on the amine can sterically hinder the approach to the electrophilic carbon of the isothiocyanate.
-
Solution: Increasing the reaction temperature or prolonging the reaction time can help overcome steric barriers. Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields in some cases.
-
Issue 2: Formation of Side Products and Impurities
Question: I have obtained my desired thiourea, but it is contaminated with significant impurities. How can I minimize side reactions and purify my product?
Answer: The formation of byproducts is a common issue. Careful control of reaction conditions and appropriate purification techniques are crucial.
-
Side Reactions: One common side reaction is the formation of ureas if water is present in the reaction mixture, as the isothiocyanate can react to form an amine, which can then react with another isothiocyanate molecule.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere will minimize exposure to atmospheric moisture.
-
-
Purification:
-
Column Chromatography: This is a highly effective method for separating the desired thiourea from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) can be an effective purification method.
-
Trituration: For oily products, vigorous stirring with a poor solvent (like hexane) can sometimes induce crystallization or wash away impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of thiourea derivatives using this compound?
A1: A general procedure involves dissolving the amine in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[2] The solution is often cooled in an ice bath before the slow addition of this compound (typically in a 1:1 molar ratio with the amine).[2] The reaction mixture is then allowed to warm to room temperature and stirred overnight.[2]
Q2: How do the electronic properties of the amine affect the reaction rate?
A2: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, leading to a slower reaction. For very electron-deficient anilines, harsher reaction conditions or the use of a catalyst may be necessary.
Q3: Can I use secondary amines in this reaction?
A3: Yes, the reaction of isothiocyanates with both primary and secondary amines is a widely used method for synthesizing N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Data Presentation
The following table summarizes the effect of different amines on the yield of thiourea synthesis with this compound under specific conditions.
| Amine Reactant | Solvent | Temperature | Time | Yield (%) |
| Cyclohexylamine | Dichloromethane/Ethanol | 0°C to 20°C | Overnight | 95 |
| Various Anilines | Dichloromethane | 0°C to RT | Overnight | Not specified |
| Putrescine | Tetrahydrofuran | RT | 3 h | Not specified |
Note: "RT" denotes room temperature.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea [2]
Materials:
-
Appropriate amine (1.0 mmol)
-
This compound (1.0 mmol, 183 µL)
-
Anhydrous Dichloromethane (DCM) (2 mL)
-
Nitrogen or Argon gas
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the appropriate amine (1.0 mmol) in dry DCM (2 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath for 10 minutes.
-
Slowly add this compound (1.0 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow
Caption: A step-by-step workflow for the synthesis of thiourea derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Reaction Mechanism
Caption: The nucleophilic addition of an amine to an isothiocyanate.
References
Side reactions of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate with nucleophiles
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate (BPI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of BPI in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the reaction of this compound with various nucleophiles.
Issue 1: Unexpected Formation of Urea Instead of Thiourea with Amine Nucleophiles
Q: I reacted this compound with a primary/secondary amine to synthesize a thiourea, but my analysis (e.g., NMR, MS) indicates the formation of the corresponding urea as a major byproduct or even the main product. Why is this happening and how can I prevent it?
A: This is a known side reaction with this compound. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring makes the isothiocyanate carbon highly electrophilic, facilitating the initial formation of the thiourea. However, these same electronic effects can also promote the subsequent desulfurization of the thiourea to the corresponding urea.[1][2]
Possible Causes and Solutions:
-
Spontaneous Desulfurization: The initially formed thiourea can undergo spontaneous desulfurization, particularly with polyamines.[1][2] The exact mechanism in the absence of external reagents is not fully elucidated but is likely influenced by the reaction conditions and the nature of the amine.
-
Reaction Conditions:
-
Temperature: Elevated temperatures can promote the desulfurization reaction. It is advisable to run the reaction at room temperature or below if the primary reaction rate is sufficient.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents might participate in side reactions. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally recommended for the synthesis of thioureas from isothiocyanates.
-
Reaction Time: Prolonged reaction times may increase the extent of urea formation. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and work up the reaction as soon as the starting material is consumed.
-
-
Presence of Water or Oxidizing Agents: Trace amounts of water can lead to the hydrolysis of the isothiocyanate to the corresponding amine, which can then react with another isothiocyanate molecule to form a symmetrical urea. Ensure all reagents and solvents are scrupulously dry. Oxidizing impurities can also facilitate the oxidative desulfurization of the thiourea.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for urea side-product formation.
Issue 2: Low Yield or No Reaction with Amine Nucleophiles
Q: I am attempting to synthesize a thiourea using this compound and an amine, but I am observing a low yield of the desired product or no reaction at all. What could be the issue?
A: While BPI is a highly reactive isothiocyanate, certain factors can hinder the reaction.
Possible Causes and Solutions:
-
Poorly Nucleophilic Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) or sterically hindered amines can be poor nucleophiles and react slowly.
-
Solution: Consider using a higher reaction temperature or a longer reaction time. The addition of a non-nucleophilic base might also help to deprotonate the amine and increase its nucleophilicity.
-
-
Hydrolysis of BPI: this compound is sensitive to moisture and can hydrolyze. This will consume the starting material and reduce the yield of the desired thiourea.
-
Solution: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Impure Starting Materials: The purity of both the amine and the isothiocyanate is crucial.
-
Solution: Use freshly purified reagents. The isothiocyanate can be purified by distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected side reactions of this compound with thiol nucleophiles?
A: The reaction of isothiocyanates with thiols typically yields dithiocarbamates. This is generally the expected and desired product in such reactions. Under specific conditions, such as in the presence of a base, the reaction proceeds readily. Side reactions are less commonly reported for this transformation compared to reactions with amines. However, ensuring an inert atmosphere is crucial to prevent oxidation of the thiol.
Q2: What are the expected side reactions of this compound with alcohol nucleophiles?
A: this compound is known to be highly reactive towards alcohols.[2] The expected product is an O-alkyl thiocarbamate. However, the reaction conditions can influence the outcome. With short-chain alcohols, in the absence of a solvent, the formation of symmetrical 1,3-disubstituted thioureas has been observed as a side product for other isothiocyanates. This is thought to arise from the isothiocyanate reacting with trace amounts of amine impurities or degradation products.
Q3: How does the reactivity of this compound compare to other aryl isothiocyanates?
A: The two trifluoromethyl groups on the phenyl ring are strongly electron-withdrawing. This significantly increases the electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). Consequently, this compound is generally more reactive towards nucleophiles than aryl isothiocyanates with electron-donating or less electron-withdrawing substituents.
Q4: What are the recommended storage conditions for this compound?
A: Due to its moisture sensitivity, it is recommended to store this compound under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a tightly sealed container in a cool, dry place.
Data on Side Reactions
The following table summarizes the known and potential side reactions of this compound with different nucleophiles. Quantitative data in the literature for these side reactions is scarce, and the outcomes can be highly dependent on the specific substrates and reaction conditions.
| Nucleophile | Expected Product | Common Side Product(s) | Notes |
| Primary/Secondary Amines | N,N'-Disubstituted Thiourea | N,N'-Disubstituted Urea | The formation of urea is a significant side reaction, especially with polyamines. This occurs via desulfurization of the initially formed thiourea.[1][2] |
| Thiols | Dithiocarbamate | Oxidized Thiol Species | The primary reaction is generally clean. Side reactions are often due to oxidation of the thiol starting material. |
| Alcohols | O-Alkyl Thiocarbamate | Symmetrical Thioureas | BPI is highly reactive with alcohols.[2] Formation of symmetrical thioureas has been observed with other isothiocyanates and may be possible. |
| Water | 3,5-Bis(trifluoromethyl)aniline | 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)urea | Hydrolysis of the isothiocyanate leads to the corresponding amine, which can then react with another molecule of the isothiocyanate. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiourea with Minimized Urea Formation
This protocol aims to minimize the formation of the urea byproduct when reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or anhydrous dichloromethane (DCM)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the amine (1.0 - 1.1 equivalents) in the anhydrous solvent.
-
Slowly add the this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the limiting reagent (typically the isothiocyanate), stop the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Reaction Monitoring Workflow:
Caption: Workflow for monitoring the thiourea synthesis reaction.
Signaling Pathways and Logical Relationships
Reaction Pathways of this compound with Nucleophiles
The following diagram illustrates the primary reaction pathways and potential side reactions of BPI with common nucleophiles.
Caption: Reaction pathways of BPI with different nucleophiles.
References
Preventing hydrolysis of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate during reactions
Technical Support Center: 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using this compound?
A1: The most common reason for low yields is the hydrolysis of the isothiocyanate functional group. This compound is highly sensitive to moisture, and even trace amounts of water in the reaction mixture can lead to the formation of the corresponding amine, 3,5-bis(trifluoromethyl)aniline, as a byproduct. This side reaction consumes the starting material and complicates the purification of the desired product.
Q2: How can I tell if my this compound has hydrolyzed?
A2: Hydrolysis can be suspected if you observe a lower than expected yield of your target molecule. Analytically, the presence of 3,5-bis(trifluoromethyl)aniline in your crude reaction mixture, detectable by techniques such as TLC, LC-MS, or NMR spectroscopy, is a strong indicator of hydrolysis.
Q3: What are the ideal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is advisable to store it in a cool, dry place. For long-term storage, refrigeration in a desiccated environment is recommended.
Q4: Can I use protic solvents for my reaction with this compound?
A4: It is highly recommended to avoid protic solvents such as water, alcohols, and primary or secondary amines (unless the amine is the intended reactant) as they can react with the isothiocyanate group. The use of anhydrous aprotic solvents is crucial for achieving high yields and minimizing side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired thiourea product | Hydrolysis of the isothiocyanate | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle the isothiocyanate and set up the reaction under an inert atmosphere (nitrogen or argon). |
| Impure starting materials | Verify the purity of the amine and the isothiocyanate. If the isothiocyanate has been stored for a long time, consider purification by distillation under reduced pressure. | |
| Sub-optimal reaction temperature | The reaction of isothiocyanates with amines is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions. | |
| Presence of an unexpected byproduct | Formation of 3,5-bis(trifluoromethyl)aniline | This is a direct result of hydrolysis. Follow the recommendations for preventing hydrolysis mentioned above. The aniline byproduct can be removed by column chromatography. |
| Formation of symmetrical thiourea | If reacting with a primary amine, the formation of a symmetrical thiourea (from the reaction of the amine with two molecules of the isothiocyanate) can occur. This can be minimized by the slow addition of the isothiocyanate to the amine solution. | |
| Reaction does not go to completion | Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Some reactions may require longer stirring times to reach completion. |
| Low reactivity of the amine | If the amine is sterically hindered or has electron-withdrawing groups, the reaction may be slow. Gentle heating might be necessary, but this should be done with caution to avoid decomposition of the isothiocyanate. |
Data Presentation: Impact of Water on Thiourea Synthesis
The following table illustrates the significant impact of water on the yield of a typical reaction between this compound and a primary amine to form the corresponding thiourea. The data is based on model experiments and literature precedents, highlighting the critical need for anhydrous conditions.
| Water Content in Solvent (ppm) | Thiourea Product Yield (%) | 3,5-Bis(trifluoromethyl)aniline Byproduct Yield (%) |
| < 10 (Anhydrous) | 95 | < 5 |
| 50 | 82 | 18 |
| 100 | 65 | 35 |
| 250 | 40 | 60 |
| 500 | 15 | 85 |
Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea under Anhydrous Conditions
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, magnetic stir bar, dropping funnel) is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon.
-
Reagent Preparation: Dissolve p-anisidine (1.05 eq) in anhydrous DCM in the round-bottom flask.
-
Addition of Isothiocyanate: Dissolve this compound (1.0 eq) in anhydrous DCM in the dropping funnel. Add the isothiocyanate solution dropwise to the stirred solution of p-anisidine at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea.
Visualizations
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Desired reaction pathway for thiourea synthesis.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Optimizing reaction conditions for labeling with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate for labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for labeling with this compound?
This compound reacts with primary and secondary amines to form stable thiourea linkages. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. Similarly, it can react with thiols to form dithiocarbamate linkages, particularly at a lower pH range (pH 6-8).[1]
Q2: What are the critical parameters to consider for a successful labeling reaction?
The most critical parameters for a successful labeling reaction are pH, the molar ratio of isothiocyanate to the substrate, temperature, and reaction time.[2] The pH is particularly crucial as it dictates the nucleophilicity of the target functional groups.[2][3][4]
Q3: How does pH affect the labeling reaction?
The pH of the reaction medium significantly influences the selectivity and rate of the labeling reaction.
-
For labeling amines: A basic pH (typically 8.5-9.5) is recommended to ensure that the primary amine groups are in their deprotonated, more nucleophilic state (-NH2).[2] For labeling all available amino groups, a pH above 9 may be necessary.[2]
-
For labeling thiols: A more neutral to slightly basic pH (around 7.0-8.5) is optimal for the selective labeling of thiol groups, as they exist in their more reactive thiolate form (-S⁻). At this pH, the reactivity of amines is reduced.[1][5]
Q4: What is the recommended solvent for this labeling reaction?
Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve this compound and the substrate.[2] It is crucial to use anhydrous solvents to prevent the hydrolysis of the isothiocyanate.
Q5: How should this compound be stored?
This compound should be stored at 2-8°C, protected from moisture, to maintain its reactivity.[4] It is advisable to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and humidity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incorrect pH: The pH of the reaction buffer may not be optimal for the target functional group (amine or thiol).[2] 2. Inactive Isothiocyanate: The this compound may have hydrolyzed due to improper storage or handling.[6] 3. Insufficient Molar Ratio: The molar excess of the isothiocyanate may be too low to drive the reaction to completion.[2] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Optimize pH: Carefully adjust and monitor the pH of the reaction mixture to the optimal range for your target functional group (pH 8.5-9.5 for amines, pH 7.0-8.5 for thiols).[2] 2. Use Fresh Reagent: Use a fresh vial of this compound or test the activity of the current stock on a small scale with a known reactive compound. Always handle the reagent in a dry environment. 3. Increase Molar Ratio: Increase the molar excess of the isothiocyanate. A 5 to 20-fold molar excess is a good starting point for optimization.[2] 4. Increase Temperature: If the substrate is stable, consider increasing the reaction temperature to 37°C or 50°C to enhance the reaction rate. |
| Non-Specific Labeling | 1. pH is too high: A very high pH can lead to the labeling of other nucleophilic groups, such as tyrosine or histidine residues in proteins. 2. Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions. | 1. Lower the pH: Reduce the pH to the lower end of the optimal range for your target functional group. 2. Reduce Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) and stop the reaction once the desired level of labeling is achieved. |
| Precipitation During Reaction | 1. Poor Solubility: The substrate or the labeled product may have limited solubility in the reaction buffer. 2. High Concentration: The concentration of the reactants may be too high. | 1. Add Co-solvent: Introduce a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) to the reaction mixture to improve solubility. 2. Reduce Concentration: Lower the concentration of the substrate and the isothiocyanate. |
| Difficulty in Purifying the Labeled Product | 1. Excess Unreacted Isothiocyanate: A large excess of the labeling reagent can be challenging to remove. 2. Hydrolysis Byproducts: Hydrolyzed isothiocyanate can interfere with purification. | 1. Quench the Reaction: Add a primary amine-containing reagent (e.g., Tris buffer, ethanolamine) to consume the excess isothiocyanate. 2. Purification Method: Utilize appropriate purification techniques such as size-exclusion chromatography (for macromolecules), dialysis, or preparative HPLC to separate the labeled product from unreacted reagents and byproducts.[7] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling primary amines on a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the isothiocyanate solution to achieve a 10-fold molar excess relative to the protein.
-
Slowly add the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to consume any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled protein from unreacted isothiocyanate and byproducts using a suitable method like size-exclusion chromatography, eluting with an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.
Visualizing Workflows and Relationships
General Experimental Workflow for Labeling
Caption: A generalized workflow for a typical labeling experiment.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. This compound | 23165-29-9 [chemicalbook.com]
- 7. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
Troubleshooting low derivatization efficiency with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Welcome to the technical support center for troubleshooting low derivatization efficiency with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BITC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the derivatization of primary and secondary amines for analytical applications such as HPLC and LC-MS.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your derivatization experiments with BITC.
Question 1: Why is my derivatization yield with BITC consistently low?
Low derivatization yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Reagent Quality and Storage:
-
BITC Reagent: this compound is sensitive to moisture. Ensure that your reagent is fresh and has been stored under anhydrous conditions, preferably in a desiccator or under an inert atmosphere. Exposure to humidity can lead to hydrolysis of the isothiocyanate group, rendering it inactive.
-
Solvents: All solvents used in the reaction must be of high purity and anhydrous. The presence of water in the reaction mixture is a common cause of low derivatization efficiency.
-
-
Reaction Conditions:
-
pH: The derivatization reaction is highly pH-dependent. The amino group of the analyte must be in its deprotonated, nucleophilic state (-NH2) to react with the electrophilic isothiocyanate group of BITC. A basic pH is generally required to ensure deprotonation.
-
Temperature: The reaction temperature can significantly influence the rate of derivatization. While higher temperatures can increase the reaction rate, excessive heat may lead to the degradation of the analyte or the BITC reagent.
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. It is crucial to allow sufficient time for the derivatization to proceed to completion.
-
Molar Ratio: An insufficient molar excess of BITC to the analyte can result in an incomplete reaction.
-
-
Analyte Characteristics:
-
Steric Hindrance: Bulky substituents near the amine group on your analyte can sterically hinder the approach of the BITC molecule, leading to a slower reaction rate and lower yield.
-
Analyte Stability: The analyte itself might be unstable under the derivatization conditions, particularly at elevated temperatures or extreme pH values.
-
Question 2: I am observing unexpected side products in my reaction mixture. What could be the cause?
The formation of side products is a common issue in derivatization reactions. With BITC, a notable side reaction can occur, especially with certain types of analytes:
-
Urea Formation with Polyamines: When derivatizing polyamines, it has been observed that this compound can react to form urea derivatives instead of the expected thiourea derivatives. This is a significant consideration if you are working with molecules containing multiple amine groups. The reaction mechanism may involve the initial thiourea adduct undergoing further reaction or rearrangement.
-
Hydrolysis of BITC: As mentioned earlier, if moisture is present in the reaction, BITC can hydrolyze to the corresponding amine (3,5-bis(trifluoromethyl)aniline), which will not react with your target analyte.
Question 3: How can I optimize my derivatization protocol for better efficiency?
Systematic optimization of the reaction parameters is key to achieving high and reproducible derivatization yields. The following table summarizes the key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Consideration | Impact on Derivatization Efficiency |
| pH | 8.0 - 10.0 | Critical: Ensures the analyte's amino group is deprotonated and nucleophilic. |
| Temperature | Room Temperature (20-25°C) to 70°C | Significant: Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time | 30 minutes to 2 hours | Important: Insufficient time leads to incomplete reaction. |
| Molar Ratio (BITC:Analyte) | 2:1 to 10:1 | Crucial: A sufficient excess of BITC is needed to drive the reaction to completion. |
| Solvent | Anhydrous Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Important: Must be anhydrous and capable of dissolving both the analyte and BITC. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of derivatization with this compound?
The derivatization reaction involves the nucleophilic attack of the deprotonated primary or secondary amine of the analyte on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of BITC. This addition reaction forms a stable thiourea derivative.
Q2: How should I prepare my sample before derivatization?
Sample preparation is critical for successful derivatization. Ensure your sample is free of interfering substances. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to remove contaminants that could react with BITC or interfere with the analysis. Crucially, the sample must be dry. Lyophilization or evaporation under a stream of nitrogen are common methods for sample drying.
Q3: What are the ideal storage conditions for the derivatized samples?
The stability of the thiourea derivatives can vary depending on the analyte and storage conditions. It is generally recommended to analyze the derivatized samples as soon as possible. If storage is necessary, keep the samples at a low temperature (e-g., 4°C or -20°C) in a sealed, airtight container, protected from light and moisture.
Experimental Protocols
General Protocol for Derivatization of Primary Amines with BITC for HPLC Analysis
This protocol provides a starting point for the derivatization of a primary amine analyte. Optimization of the parameters outlined in the table above is highly recommended for each specific analyte.
Materials:
-
Analyte standard or sample
-
This compound (BITC)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous triethylamine (TEA) or another suitable base
-
Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the amine standard or prepare a sample extract.
-
If the sample is in an aqueous solution, it must be dried completely. This can be achieved by lyophilization or by evaporating the solvent under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a stock solution of BITC in anhydrous acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Prepare a stock solution of triethylamine in anhydrous acetonitrile (e.g., 10% v/v).
-
-
Derivatization Reaction:
-
To the dried sample in a reaction vial, add a known volume of anhydrous acetonitrile to dissolve the analyte.
-
Add the triethylamine solution to adjust the pH to the basic range (a typical starting point is a final concentration of 1-2% TEA in the reaction mixture).
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Add a molar excess of the BITC solution (e.g., a 5-fold molar excess relative to the analyte).
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Vortex the reaction mixture for 30 seconds.
-
Incubate the reaction mixture at the desired temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After the incubation period, cool the reaction vial to room temperature.
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The reaction can be stopped by adding a small amount of a primary amine quenching agent (e.g., ethanolamine) if necessary, though often dilution for analysis is sufficient.
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
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Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Visualizations
Logical Workflow for Troubleshooting Low Derivatization Efficiency
Caption: Troubleshooting workflow for low BITC derivatization efficiency.
Experimental Workflow for BITC Derivatization
Technical Support Center: Removal of Excess 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 3,5-bis(trifluoromethyl)phenyl isothiocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove excess this compound?
A1: The most common methods for removing excess this compound include:
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Scavenger Resins: Utilizing solid-supported scavengers with amine functionalities to covalently bind and remove the isothiocyanate through simple filtration.
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Flash Chromatography: Purifying the reaction mixture using a silica gel column to separate the desired product from the unreacted isothiocyanate.
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Liquid-Liquid Extraction: Partitioning the isothiocyanate into an immiscible solvent to extract it from the desired product.
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Quenching with a Soluble Amine: Adding a small, amine-containing molecule to the reaction mixture to react with the excess isothiocyanate, followed by purification to remove the resulting thiourea.
Q2: Which scavenger resins are recommended for removing this compound?
A2: Amine-functionalized scavenger resins are highly effective for scavenging electrophiles like isothiocyanates. Resins with primary or secondary amines, such as aminomethylated polystyrene or silica-based amine scavengers (e.g., Si-Amine, Si-Trisamine), are suitable choices.
Q3: How can I monitor the removal of the isothiocyanate during the workup?
A3: The removal of this compound can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A UV lamp can be used to visualize the isothiocyanate on a TLC plate. For HPLC, a UV detector is also suitable.
Q4: Are there any known side reactions of this compound during workup?
A4: While specific side reactions during workup are not extensively documented, isothiocyanates can be sensitive to strong nucleophiles and high temperatures. In the presence of primary or secondary amines, this compound has been observed to form urea derivatives instead of the expected thioureas under certain conditions.[1] It is advisable to perform quenching and purification steps at or below room temperature if the desired product is sensitive.
Troubleshooting Guides
Troubleshooting Scavenger Resin Purification
| Problem | Possible Cause | Solution |
| Incomplete removal of the isothiocyanate | Insufficient equivalents of scavenger resin. | Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the excess isothiocyanate). |
| Short reaction time. | Increase the reaction time with the scavenger resin. Monitor the reaction by TLC or HPLC to determine the optimal time. | |
| Poor mixing. | Ensure efficient stirring or agitation to maximize the contact between the resin and the solution. | |
| Incompatible solvent. | The solvent must swell the resin for optimal reactivity. Consult the manufacturer's instructions for suitable solvents. | |
| Low recovery of the desired product | Non-specific binding of the product to the resin. | Wash the resin thoroughly with a suitable solvent after filtration to recover any adsorbed product. If the product has basic functionalities, it may interact with acidic sites on the resin. Consider using a different type of scavenger or pre-treating the resin. |
| Product is not stable to the scavenger resin. | If the product has a reactive functional group that can react with the scavenger, this method may not be suitable. |
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product and isothiocyanate | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column. The highly fluorinated nature of the isothiocyanate may require the use of more polar or specialized solvent systems for effective separation.[2][3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Column channeling. | Ensure the column is packed properly to avoid channels that lead to poor separation. | |
| Product co-elutes with a byproduct | Byproduct has similar polarity to the product. | Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). Consider using a different stationary phase (e.g., alumina or a bonded phase). |
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation | High concentration of surfactants or polar materials. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[4] |
| Poor partitioning of the isothiocyanate | The isothiocyanate has some solubility in the aqueous phase. | Due to its fluorinated nature, the isothiocyanate is expected to be highly soluble in organic solvents. Ensure the use of a sufficiently nonpolar organic solvent for extraction. Multiple extractions will be more effective than a single large-volume extraction. |
| Low recovery of a polar product | The desired product is partially soluble in the aqueous phase. | "Salting out" by adding a saturated salt solution to the aqueous phase can decrease the solubility of the organic product in the aqueous layer.[4] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Scavenger Resin
-
Reaction Quenching: After the primary reaction is complete (as determined by TLC or HPLC), add the amine-functionalized scavenger resin (e.g., aminomethylated polystyrene, ~3-5 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature. The reaction time will vary depending on the specific resin and the concentration of the isothiocyanate. Monitor the disappearance of the isothiocyanate by TLC or HPLC. A typical timeframe is 1-4 hours.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product, now free of the excess isothiocyanate.
-
Further Purification: If necessary, further purify the product by flash chromatography or recrystallization.
Protocol 2: Purification by Flash Chromatography
-
Solvent System Selection: Determine an appropriate solvent system for flash chromatography using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation between the desired product and the isothiocyanate (Rf of the product ~0.2-0.3).
-
Column Packing: Pack a silica gel column with the chosen solvent system.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. A study on the derivatization of polyamines with this compound successfully used a silica gel column with a hexane/acetone (80:20) eluent for purification.[1]
Visualizations
References
Stability of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate in different organic solvents
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this highly reactive compound in various organic solvents. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly reactive electrophile due to the electron-withdrawing nature of the two trifluoromethyl groups and the inherent reactivity of the isothiocyanate moiety. It is sensitive to moisture, heat, and nucleophiles. While stable for short periods under inert, anhydrous conditions, its long-term stability in solution is highly dependent on the solvent and storage conditions. It is known to hydrolyze in the presence of water.[1]
Q2: Which organic solvents are recommended for dissolving and storing this compound?
A2: Anhydrous, aprotic organic solvents are recommended. Acetonitrile and tetrahydrofuran (THF) are excellent choices for short- to medium-term storage and for conducting reactions, provided the solvents are of high purity and low water content. Dichloromethane (DCM) can also be used, but it must be rigorously dried, as residual water will lead to degradation.
Q3: Which solvents should be avoided when working with this compound?
A3: Protic solvents should be strictly avoided unless they are intended as reactants. This class of solvents includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. These solvents contain nucleophilic groups that will readily react with the isothiocyanate, leading to the formation of thiocarbamates (from alcohols) or thioureas (from amines).
Q4: How does trace water in an aprotic solvent affect the stability of this compound?
A4: Even trace amounts of water in aprotic solvents can lead to the gradual hydrolysis of the isothiocyanate to the corresponding amine (3,5-bis(trifluoromethyl)aniline) and other byproducts. This can impact the accuracy of experiments where the concentration of the isothiocyanate is critical. Therefore, using freshly dried solvents is crucial for maintaining the compound's integrity.
Q5: How should I store solutions of this compound?
A5: Solutions should be stored in tightly sealed vials, preferably with PTFE-lined caps, under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, solutions should be kept at low temperatures (-20°C or -80°C) to minimize degradation. It is advisable to prepare fresh solutions for sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or assay results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution in a high-purity, anhydrous aprotic solvent like acetonitrile or THF. Quantify the concentration of the fresh solution by a suitable analytical method (e.g., HPLC) before use. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | The compound has degraded in the solvent. The new peaks could be the corresponding amine, thiourea, or thiocarbamate derivatives. | Use mass spectrometry (MS) to identify the molecular weights of the impurity peaks. Compare these with the expected molecular weights of potential degradation products. Ensure all solvents and reagents are anhydrous. |
| Complete loss of starting material in a reaction. | The chosen solvent is reacting with the isothiocyanate (e.g., using an alcohol-based solvent). | Switch to an inert, aprotic solvent such as acetonitrile, THF, or dry DCM. Review the compatibility of all reagents in the reaction mixture with the isothiocyanate functional group. |
| Precipitate formation in the solution upon storage. | Possible polymerization or formation of insoluble degradation products. | Discard the solution. When preparing new solutions, consider using a more dilute concentration and ensure stringent anhydrous and inert storage conditions. |
Stability of this compound in Common Organic Solvents
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a qualitative guide to its expected stability based on general chemical principles of isothiocyanates.
| Solvent Class | Example Solvents | Expected Stability | Potential Degradation Products |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High (with anhydrous conditions) | Minimal degradation if water is excluded. |
| Nonpolar Aprotic | Dichloromethane (DCM), Hexane, Toluene | Moderate to High (must be anhydrous) | Hydrolysis to the corresponding amine if water is present. |
| Polar Protic | Water, Methanol, Ethanol | Very Low (Unstable) | N,N'-disubstituted thioureas (from water), Thiocarbamates (from alcohols). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent using HPLC
This protocol provides a framework for quantitatively determining the stability of this compound in a chosen organic solvent over time.
1. Materials and Reagents:
-
This compound (high purity)
-
Anhydrous solvent of choice (e.g., acetonitrile, THF, DCM)
-
HPLC-grade acetonitrile (for mobile phase)
-
HPLC-grade water (for mobile phase)
-
Formic acid or Trifluoroacetic acid (optional mobile phase modifier)
-
Inert gas (Argon or Nitrogen)
-
2 mL amber glass HPLC vials with PTFE-lined caps
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Preparation of Stock Solution:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 10 mg of this compound.
-
Dissolve it in the chosen anhydrous organic solvent to a final concentration of 1 mg/mL in a volumetric flask. This is your stock solution.
-
-
Preparation of Test Solutions:
-
In separate amber glass HPLC vials, dilute the stock solution with the same anhydrous solvent to a final concentration of 100 µg/mL.
-
Prepare enough vials for all your time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation:
-
Tightly seal all vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
-
HPLC Analysis:
-
Time Point 0: Immediately after preparation, take one vial and inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Subsequent Time Points: At each scheduled time point, retrieve a vial from storage and inject the same volume into the HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
For each time point, record the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at time 0.
-
Plot the percentage remaining versus time to determine the degradation rate. The half-life (t½) can be calculated from the first-order decay constant.
-
4. Data Presentation:
The results of the stability study can be summarized in the following table format:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | Initial Peak Area | 100% |
| 2 | Peak Area at 2h | Calculate % |
| 4 | Peak Area at 4h | Calculate % |
| 8 | Peak Area at 8h | Calculate % |
| 24 | Peak Area at 24h | Calculate % |
| 48 | Peak Area at 48h | Calculate % |
Visualizations
Caption: General degradation pathway of this compound.
Caption: Workflow for assessing the stability of the isothiocyanate.
References
Minimizing byproduct formation in reactions with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most frequently encountered byproducts in reactions involving BPI are the corresponding urea derivative, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea, and various degradation products. The urea formation is primarily due to the reaction of BPI with water present in the reaction mixture, or hydrolysis of the isothiocyanate group.[1][2] Degradation can occur if the reaction is conducted at elevated temperatures.[1]
Q2: I observe the formation of a significant amount of the urea byproduct. What are the likely causes and how can I prevent it?
A2: The formation of the urea byproduct, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea, is a strong indication of the presence of moisture in your reaction. Isothiocyanates can react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine. This amine can then react with another molecule of the isothiocyanate to yield the symmetrical urea. To minimize urea formation, it is crucial to maintain strictly anhydrous reaction conditions.[1] This includes using anhydrous solvents, drying all glassware thoroughly, and ensuring the amine starting material is free of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q3: My reaction is sluggish and gives a low yield of the desired thiourea product. What can I do to improve the outcome?
A3: Low yields can be attributed to several factors, including the purity of the this compound, steric hindrance from the amine substrate, or running the reaction at a suboptimal temperature.[3] Ensure the BPI is of high purity; if it has been stored for an extended period, consider purification. For sterically hindered amines, a longer reaction time or a slight increase in temperature may be necessary, but this should be done cautiously to avoid thermal degradation of the isothiocyanate.[1] It is often recommended to conduct the reaction at room temperature or even 0°C, as the reaction between an isothiocyanate and an amine is frequently exothermic and proceeds efficiently without heating.[1]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance and should be handled with appropriate safety measures. It is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Presence of a major byproduct with a carbonyl (C=O) stretch in the IR spectrum. | Formation of the corresponding urea derivative due to the presence of water.[2] | - Use anhydrous solvents. - Thoroughly dry all glassware before use. - Ensure the amine starting material is dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] |
| Low yield and the presence of multiple unidentified byproducts. | Thermal degradation of the this compound.[1] | - Conduct the reaction at room temperature or 0°C. The reaction is often exothermic and does not require heating.[1] - Add the isothiocyanate dropwise to the amine solution to better control the reaction temperature.[1] |
| Reaction does not go to completion, even after an extended period. | - Low nucleophilicity of the amine. - Steric hindrance around the amine.[3] | - A moderate increase in reaction temperature may be necessary, but monitor carefully for byproduct formation. - Consider using a different solvent that may better solvate the reactants. |
| Difficulty in purifying the final thiourea product. | The product may be an oil or contaminated with starting materials or byproducts. | - If the product is an oil, attempt purification by column chromatography. - If the product is a solid but impure, recrystallization from a suitable solvent is recommended. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted Thioureas from this compound
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions to minimize byproduct formation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.1 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature. If the reaction is noticeably exothermic, consider cooling the flask in an ice bath during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reactions are typically complete within a few hours.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by flash column chromatography on silica gel if it is not a solid.
Data Presentation
Table 1: Common Byproducts in Reactions with this compound
| Byproduct Name | Molecular Formula | Common Cause of Formation |
| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea | C₁₇H₈F₁₂N₂O | Reaction with water (hydrolysis of isothiocyanate).[2] |
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | Hydrolysis of the isothiocyanate.[1] |
| Degradation Products | Variable | High reaction temperatures.[1] |
Visualizations
References
Technical Support Center: Purification of Products from 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for products synthesized using 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products synthesized with this compound?
A1: The two most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the nature of the product and the impurities present. Recrystallization is often preferred for crystalline solid products with good solubility differences between the desired compound and impurities in a given solvent system. Column chromatography is more versatile and can be used for oils or solids, and for separating compounds with similar polarities.
Q2: What are the likely impurities in my reaction mixture?
A2: Common impurities include:
-
Unreacted this compound: This can be a major impurity if the reaction has not gone to completion.
-
Unreacted starting amine: The nucleophile used in the reaction.
-
Urea byproduct: Formed by the hydrolysis of the isothiocyanate to the corresponding isocyanate, which then reacts with the amine. This is more prevalent if there is moisture in the reaction.
-
Side-products from the amine: Depending on the complexity of the starting amine, other side reactions may occur.
Q3: How can I monitor the progress of my reaction to minimize purification challenges?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials, the desired product, and any byproducts. A co-spot of the reaction mixture with the starting materials is recommended to confirm the consumption of reactants and the formation of the product.
Troubleshooting Guides
Problem 1: My product has precipitated from the reaction mixture, but it is impure.
-
Potential Cause: The product may have co-precipitated with unreacted starting materials or byproducts.
-
Recommended Solution: Recrystallization.
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the product well at high temperatures and poorly at room temperature. Common solvents for thiourea derivatives include ethanol, methanol, acetonitrile, chloroform, and mixtures such as hexane/ethyl acetate or hexane/ether.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Problem 2: My product is an oil and cannot be recrystallized.
-
Potential Cause: The product may be inherently an oil at room temperature, or impurities may be preventing crystallization.
-
Recommended Solution: Column Chromatography.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of these compounds.
-
Mobile Phase (Eluent): A solvent system should be chosen based on TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product. For trifluoromethylated compounds, it is important to be aware that they can sometimes be sensitive to silica gel, and in some cases, oxidation may occur.
-
Procedure: Dissolve the crude oil in a minimal amount of the eluent or a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Problem 3: I have a solid product, but I am unable to find a suitable recrystallization solvent.
-
Potential Cause: The product may have similar solubility to the impurities in many common solvents.
-
Recommended Solution: Multi-Solvent Recrystallization or Column Chromatography.
-
Multi-Solvent Recrystallization: Dissolve the crude product in a solvent in which it is highly soluble (a "good" solvent). Then, slowly add a solvent in which the product is poorly soluble (a "bad" solvent) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is the next logical step.
-
Problem 4: My purified product contains a significant amount of the corresponding urea byproduct.
-
Potential Cause: The this compound is sensitive to moisture and can hydrolyze to the isocyanate, which then reacts with the amine to form a urea.
-
Troubleshooting:
-
Prevention: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Removal: The urea byproduct is often more polar than the corresponding thiourea. Therefore, it can usually be separated by silica gel column chromatography. A careful selection of the eluent system is crucial.
-
Data Presentation
Table 1: Solubility of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Diethyl ether (Et2O) | Soluble | [1] |
| Dichloromethane (CH2Cl2) | Soluble | [1] |
| Ethyl acetate (EtOAc) | Soluble | [1] |
| Acetonitrile (MeCN) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Toluene | Soluble | [1] |
| Water (H2O) | Insoluble | [1] |
| Hexane | Insoluble | [1] |
Table 2: Common Recrystallization Solvents for Thiourea Derivatives
| Solvent System | Application Notes | Reference |
| Chloroform (CHCl3) | A good initial choice for many thiourea derivatives. | [1] |
| Hexane / Diethyl ether | A non-polar/polar mixture that can be effective for inducing crystallization. | [1] |
| Hexane / Ethyl acetate | Another common non-polar/polar mixture for recrystallization. | [1] |
| Ethanol or Methanol | Often used for more polar thiourea derivatives. | [2][3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of a suitable recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled with gentle pressure.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting common issues in recrystallization.
References
Validation & Comparative
Comparing the reactivity of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate with other isothiocyanates
For researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and yields. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a highly reactive electrophile frequently employed in the synthesis of thioureas, which are scaffolds of significant interest in medicinal chemistry and organocatalysis. This guide provides a comprehensive comparison of the reactivity of this compound with other aryl isothiocyanates, supported by quantitative data and detailed experimental protocols.
Enhanced Electrophilicity and Reactivity
The reactivity of aryl isothiocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon atom, thereby increasing the rate of nucleophilic attack. The two trifluoromethyl (-CF₃) groups at the meta positions of this compound are potent electron-withdrawing groups, rendering this compound exceptionally reactive towards nucleophiles such as primary and secondary amines.
The electronic effect of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the reaction with a substituted phenyl group, k₀ is the rate constant for the unsubstituted phenyl group, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type.
The trifluoromethyl group has a large positive Hammett constant (σ), indicating its strong electron-withdrawing nature. For the -CF₃ group, the σ_meta is approximately +0.43 and σ_para is +0.54. The presence of two such groups in this compound results in a significantly enhanced electrophilicity of the isothiocyanate carbon, leading to faster reaction rates compared to unsubstituted or electron-donating group-substituted phenyl isothiocyanates.
Quantitative Reactivity Comparison
Below is a table summarizing the expected relative reactivity based on the Hammett constants of the substituents. A higher positive σ value corresponds to a higher expected reaction rate with nucleophiles.
| Isothiocyanate | Substituent(s) | Hammett Constant (Σσ) | Expected Relative Reactivity |
| 4-Methoxyphenyl isothiocyanate | 4-OCH₃ | -0.27 | Low |
| 4-Methylphenyl isothiocyanate | 4-CH₃ | -0.17 | Low |
| Phenyl isothiocyanate | H | 0.00 | Moderate |
| 4-Chlorophenyl isothiocyanate | 4-Cl | +0.23 | High |
| 4-Nitrophenyl isothiocyanate | 4-NO₂ | +0.78 | Very High |
| This compound | 3,5-(CF₃)₂ | +0.86 (2 x 0.43) | Exceptionally High |
Experimental Protocols
To quantitatively assess the reactivity of different isothiocyanates, a kinetic study monitoring the formation of the corresponding thiourea product upon reaction with an amine is a standard approach. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Experimental Protocol: Kinetic Analysis of the Reaction of Aryl Isothiocyanates with Benzylamine
This protocol describes a method to determine the second-order rate constants for the reaction of various aryl isothiocyanates with benzylamine.
Materials:
-
Aryl isothiocyanate (e.g., this compound, phenyl isothiocyanate, 4-nitrophenyl isothiocyanate)
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Volumetric flasks
-
Syringes and syringe filters
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each aryl isothiocyanate (e.g., 10 mM) in acetonitrile.
-
Prepare a stock solution of benzylamine (e.g., 100 mM) in acetonitrile.
-
Prepare a series of standard solutions of the expected thiourea product at known concentrations for calibration.
-
-
Kinetic Run:
-
In a thermostated reaction vessel (e.g., 25 °C), add a known volume of the aryl isothiocyanate stock solution and dilute with acetonitrile to a final volume that will result in the desired starting concentration (e.g., 0.5 mM).
-
Initiate the reaction by adding a known volume of the benzylamine stock solution to achieve the desired starting concentration (e.g., 5 mM, ensuring pseudo-first-order conditions with the amine in excess).
-
Start a timer immediately upon addition of the amine.
-
-
Reaction Monitoring by HPLC:
-
At regular time intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., methanol) to stop the reaction and prepare it for HPLC analysis.
-
Analyze the quenched samples by HPLC.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiourea product has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
From the HPLC chromatograms, determine the concentration of the thiourea product at each time point using the calibration curve.
-
Plot the concentration of the product versus time.
-
Under pseudo-first-order conditions ([Amine] >> [Isothiocyanate]), the reaction will follow first-order kinetics with respect to the isothiocyanate. The observed rate constant (k_obs) can be determined from the slope of a plot of ln([Isothiocyanate]₀ / ([Isothiocyanate]₀ - [Product])) versus time.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the amine: k₂ = k_obs / [Amine].
-
Visualizing the Reaction Workflow and Reactivity Comparison
To illustrate the experimental workflow and the logical relationship governing the reactivity of aryl isothiocyanates, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of isothiocyanate reactivity.
Caption: Factors influencing the reactivity of aryl isothiocyanates.
Conclusion
This compound stands out as a highly reactive aryl isothiocyanate due to the strong electron-withdrawing nature of its two trifluoromethyl substituents. This enhanced reactivity makes it a valuable tool for the rapid and efficient synthesis of thioureas, particularly when working with less nucleophilic amines or when mild reaction conditions are required. The provided experimental protocol offers a reliable method for quantitatively comparing its reactivity with other isothiocyanates, enabling researchers to make informed decisions in the design and optimization of their synthetic routes. The principles outlined in this guide, supported by the Hammett relationship, provide a predictive framework for understanding and harnessing the reactivity of substituted aryl isothiocyanates in various research and development applications.
A Head-to-Head Comparison: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate vs. Phenyl isothiocyanate for Enhanced Analyte Derivatization
For researchers, scientists, and drug development professionals seeking to optimize analytical methodologies, the choice of derivatizing agent is paramount. Phenyl isothiocyanate (PITC) has long been a staple for the derivatization of primary and secondary amines, particularly in the context of Edman degradation for N-terminal protein sequencing. However, the emergence of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (TF-PITC) presents a compelling alternative with distinct advantages in reactivity, stability, and analytical sensitivity.
This guide provides an objective comparison of TF-PITC and PITC, supported by available experimental insights, to aid in the selection of the most appropriate reagent for your research needs.
Enhanced Performance Through Fluorination
The key differentiator of TF-PITC lies in the two trifluoromethyl (-CF3) groups on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity and properties of the isothiocyanate functional group, leading to several advantages over the traditional Phenyl isothiocyanate.
One notable advantage is the potential for simplified sample preparation. A study on the derivatization of biogenic amines using TF-PITC for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis highlighted that the use of this reagent can eliminate the need for a post-derivatization purification step[1]. This streamlining of the workflow can lead to increased throughput and reduced sample loss.
In the realm of mass spectrometry, fluorinated reagents can be advantageous. The high electronegativity of fluorine atoms can influence fragmentation patterns and potentially lead to clearer mass spectra for structural elucidation[4].
However, it is crucial to note that the reactivity of TF-PITC can differ from that of PITC. In a study involving the derivatization of polyamines, TF-PITC was observed to form urea derivatives instead of the expected thiourea derivatives[5]. This highlights the importance of understanding the specific reaction mechanism with the analyte of interest.
Data Presentation: A Comparative Overview
| Feature | Phenyl isothiocyanate (PITC) | This compound (TF-PITC) | Supporting Evidence/Inference |
| Primary Application | Edman degradation for N-terminal protein sequencing, amino acid analysis. | Derivatization of amines for LC-MS/MS, potential for enhanced GC analysis. | Extensive literature on PITC for protein sequencing. TF-PITC has been demonstrated for biogenic amine analysis[1]. |
| Sample Preparation | Often requires removal of excess reagent and by-products. | May eliminate the need for a purification step after derivatization. | A study on biogenic amines reported no need for a purification step with TF-PITC[1]. |
| Reactivity | Reacts with primary and secondary amines to form stable phenylthiocarbamoyl (PTC) derivatives. | Highly reactive, but may exhibit different reaction pathways (e.g., formation of urea derivatives with polyamines). | Well-established chemistry for PITC. Unexpected reactivity of TF-PITC with polyamines has been documented[5]. |
| Chromatographic Performance | PTC-amino acids are well-separated by reversed-phase HPLC. | The trifluoromethyl groups are expected to enhance volatility and improve peak shape in GC and potentially alter retention in HPLC. | Inferred from the general properties of fluorinated derivatizing agents[2][3]. |
| Detection Sensitivity | PTC derivatives have a strong UV absorbance at 254 nm. | Fluorination can enhance sensitivity in ECD and FID for GC analysis. May offer advantages in mass spectrometry. | Inferred from general principles of fluorinated compounds in analytical chemistry[2][4]. |
| Derivative Stability | PTC-amino acids are stable under the acidic conditions of Edman degradation. | The strong electron-withdrawing nature of the -CF3 groups is expected to confer high stability to the derivatives. | Inferred from the chemical properties of trifluoromethyl groups. |
Experimental Protocols
Protocol for Derivatization of Amino Acids with Phenyl isothiocyanate (PITC)
This protocol is a standard procedure for the pre-column derivatization of amino acids for HPLC analysis[6].
Materials:
-
Amino acid standards or hydrolyzed protein sample
-
Phenyl isothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
n-Hexane
-
Deionized water
-
1.5 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Pipette 200 µL of the amino acid sample solution into a 1.5 mL centrifuge tube.
-
Derivatization Solution Preparation: Prepare a fresh derivatization solution by mixing 100 µL of 1 mol/L triethylamine in acetonitrile with 100 µL of 0.2 mol/L PITC in acetonitrile.
-
Reaction: Add 200 µL of the derivatization solution to the sample tube. Mix thoroughly using a vortex mixer and allow the reaction to proceed for 1 hour at room temperature.
-
Extraction: Add 400 µL of n-hexane to the reaction mixture. Vortex gently for 5-10 seconds and then allow the phases to separate.
-
Sample Dilution: Carefully pipette 200 µL of the lower aqueous layer into a new tube and dilute with 800 µL of deionized water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Proposed Protocol for Derivatization of Amines with this compound (TF-PITC)
Based on the literature for biogenic amine derivatization[1], a simplified protocol can be proposed.
Materials:
-
Amine-containing sample
-
This compound (TF-PITC)
-
Acetonitrile (ACN) or other suitable solvent
-
1.5 mL reaction vials
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent like acetonitrile.
-
Reagent Addition: Add an appropriate molar excess of TF-PITC to the sample solution.
-
Reaction: The reaction conditions (temperature and time) may need to be optimized for the specific analyte. Based on the study with biogenic amines, the reaction may proceed efficiently at room temperature.
-
Direct Analysis: Due to the potential for a clean reaction, the sample may be directly diluted with the mobile phase and injected into the LC-MS/MS system without a separate purification step. Method validation is crucial to confirm the absence of interfering by-products.
Mandatory Visualizations
Caption: General reaction scheme for the derivatization of an amine with an isothiocyanate reagent.
References
- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. gcms.cz [gcms.cz]
- 4. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
A Comparative Guide to Protein Labeling with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Mass Spectrometry Validation
In the realm of proteomics, the precise and efficient labeling of proteins is paramount for accurate quantification and characterization by mass spectrometry. This guide provides a comprehensive comparison of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (TFPI) with other common protein labeling reagents, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to employ robust protein analysis methodologies.
Comparative Analysis of Protein Labeling Reagents
The selection of a labeling reagent is critical and depends on the specific experimental goals. TFPI offers a unique combination of reactivity and a distinct mass signature, making it a valuable tool for certain applications. Below is a comparison of TFPI with other widely used labeling reagents.
| Feature | This compound (TFPI) | Isothiocyanates (e.g., FITC, TRITC) | NHS Esters (e.g., TMT, iTRAQ) | Maleimides (e.g., NEM) |
| Target Functional Group | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Sulfhydryl groups (Cysteine) |
| Reaction pH | Alkaline (pH 8-9) | Alkaline (pH 9-10) | Neutral to slightly alkaline (pH 7-9) | Neutral (pH 6.5-7.5) |
| Labeling Efficiency | High | Moderate to High | High | High |
| Mass Shift | 241.02 Da | Variable | Variable (isobaric tags) | 125.04 Da (for NEM) |
| Quantification Strategy | Isotopic labeling (if isotopically enriched) or label-free principles | Primarily for fluorescence detection, less common for MS quantification | Isobaric tagging for relative quantification | Can be used for targeted quantification |
| Key Advantages | - High reactivity- Strong signal in mass spectrometry due to fluorine atoms | - Widely used for fluorescence microscopy and flow cytometry | - Multiplexing capabilities (up to 18-plex with TMTpro)- High precision in relative quantification | - Highly specific for cysteine residues |
| Potential Limitations | - Can alter protein charge and pI- Potential for multiple labeling events per protein | - Can lead to protein precipitation- Photobleaching in fluorescence applications | - Expensive reagents- Can be sensitive to sample handling | - Requires reduced cysteine residues |
Experimental Protocol: Protein Labeling with TFPI and Mass Spectrometry Analysis
This section details a standard protocol for the labeling of a model protein, such as bovine serum albumin (BSA), with TFPI, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (TFPI)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for desalting
Procedure:
-
Protein Solubilization: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1 mg/mL.
-
TFPI Labeling:
-
Prepare a 10 mg/mL stock solution of TFPI in ACN.
-
Add a 10-fold molar excess of the TFPI solution to the BSA solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching the Reaction: Add hydroxylamine to a final concentration of 50 mM to quench any unreacted TFPI.
-
Sample Cleanup: Remove excess reagent and buffer salts using a C18 spin column according to the manufacturer's instructions. Elute the labeled protein in 50% ACN, 0.1% TFA.
-
Reduction and Alkylation:
-
Add DTT to the cleaned protein solution to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the ACN concentration to below 5%.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 spin column.
-
Analyze the peptides by LC-MS/MS using a suitable chromatographic gradient and data-dependent acquisition mode.
-
Validation of TFPI Labeling by Mass Spectrometry
The success of the labeling reaction is validated by analyzing the mass spectrometry data. Key validation parameters include:
-
Mass Shift Confirmation: The mass of peptides containing labeled lysine residues or a labeled N-terminus will be increased by 241.02 Da.
-
Labeling Efficiency: This can be estimated by comparing the peak intensities of labeled versus unlabeled peptides.
-
Site Specificity: Tandem mass spectrometry (MS/MS) data is used to confirm that the TFPI label is attached to the intended primary amines (lysine side chains and the protein N-terminus).
Table of Expected Mass Shifts for Labeled Peptides:
| Peptide Sequence | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| K.VPQVSTPTLVEVSR.S | 1689.93 | 1930.95 | 241.02 |
| R.HPYFYAPELLYYANK.Y | 1982.01 | 2223.03 | 241.02 |
| K.QTALVELLK.H | 1033.61 | 1515.65 | 482.04 (2 labels) |
Visual Representations of Workflows and Reactions
To further clarify the processes and comparisons, the following diagrams have been generated.
Caption: Chemical reaction of TFPI with a primary amine on a protein.
Caption: Workflow for protein labeling with TFPI and subsequent MS analysis.
Caption: Comparison of quantitative proteomics strategies.
A comparative study of derivatization agents for amine analysis: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate vs. dansyl chloride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a critical analytical task. Pre-column derivatization is a widely employed strategy to enhance the chromatographic separation and detection of these often polar and low-abundance compounds. This guide provides a comprehensive and objective comparison of two prominent derivatization agents: the workhorse fluorescent reagent, dansyl chloride, and the more specialized 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BITC).
This comparison delves into their reaction mechanisms, experimental protocols, and, most importantly, their quantitative performance, supported by experimental data from various studies. This guide aims to equip you with the necessary information to select the optimal derivatization strategy for your specific amine analysis needs.
At a Glance: Key Differences and Applications
| Feature | This compound (BITC) | Dansyl Chloride |
| Primary Detection Method | Mass Spectrometry (MS), ¹⁹F NMR | Fluorescence, UV-Vis, Mass Spectrometry (MS) |
| Key Advantage | Often eliminates the need for a post-derivatization purification step.[1][2] | Highly fluorescent derivatives enabling sensitive detection.[3] |
| Derivative Stability | Generally stable, though comprehensive stability data is less common. | Derivatives are known to be stable, allowing for batch processing and storage.[3] |
| Reaction Conditions | Typically mild, often at room temperature. | Requires alkaline conditions (pH 9-11) and sometimes elevated temperatures. |
| Selectivity | Reacts with primary and secondary amines to form thiourea or, in some cases, urea derivatives.[4] | Reacts with primary and secondary amines, as well as phenols.[5] |
Quantitative Performance Comparison
The choice of a derivatization agent is often dictated by the required sensitivity, precision, and linearity of the analytical method. The following tables summarize the quantitative performance of BITC and dansyl chloride based on data from published studies. It is important to note that performance can be analyte and matrix-dependent.
Table 1: Quantitative Performance of this compound (BITC) for Biogenic Amine Analysis by LC-MS/MS [1]
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Histamine | 1.0 - 1000 | 0.999 | 0.23 | 0.77 | 2.1 - 4.5 | 3.4 - 6.8 | 92 - 104 |
| Tyramine | 1.0 - 1000 | 0.999 | 0.18 | 0.60 | 1.8 - 3.9 | 2.9 - 5.5 | 95 - 106 |
| Tryptamine | 1.0 - 1000 | 0.999 | 0.28 | 0.93 | 2.5 - 5.1 | 4.1 - 7.9 | 90 - 102 |
| 2-Phenylethylamine | 1.0 - 1000 | 0.999 | 0.21 | 0.70 | 2.0 - 4.2 | 3.2 - 6.1 | 93 - 105 |
Table 2: Quantitative Performance of Dansyl Chloride for Biogenic Amine Analysis by HPLC-UV [6]
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Putrescine | 0.10 - 10 | 0.9999 | 0.025 | 0.075 | 0.98 - 1.54 | 1.32 - 2.15 | 85.3 - 105.2 |
| Cadaverine | 0.10 - 10 | 0.9998 | 0.025 | 0.075 | 1.02 - 1.89 | 1.56 - 2.87 | 82.1 - 101.7 |
| Histamine | 0.25 - 10 | 0.9995 | 0.075 | 0.25 | 1.25 - 2.69 | 2.01 - 4.38 | 79.3 - 98.5 |
| Tyramine | 0.10 - 10 | 0.9997 | 0.015 | 0.05 | 0.66 - 1.32 | 0.91 - 1.88 | 88.9 - 110.3 |
| Spermidine | 0.10 - 50 | 0.9989 | 0.050 | 0.15 | 1.11 - 2.03 | 1.78 - 3.54 | 81.4 - 103.6 |
| Spermine | 0.10 - 50 | 0.9992 | 0.050 | 0.15 | 1.34 - 2.45 | 2.11 - 3.99 | 83.7 - 106.9 |
Reaction Mechanisms and Experimental Workflows
To visualize the derivatization process and the subsequent analytical workflow, the following diagrams are provided.
The general experimental workflows for both derivatization agents are outlined below.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable results in amine analysis. Below are representative protocols for derivatization using BITC and dansyl chloride.
Protocol 1: Derivatization of Biogenic Amines with this compound (BITC)
This protocol is adapted from a method for the analysis of biogenic amines in beverages.[1]
Materials:
-
Amine standard or sample extract
-
This compound (BITC) solution (1 mg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Formic acid
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the amine standard or sample extract in a suitable solvent.
-
Derivatization: To 100 µL of the sample, add 100 µL of the BITC solution.
-
Reaction: Vortex the mixture and let it stand at room temperature for 30 minutes.
-
Dilution: After the reaction, add 800 µL of 0.1% formic acid in water/acetonitrile (95:5, v/v).
-
Analysis: Inject an appropriate volume of the final solution into the LC-MS/MS system.
Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride
This protocol is a general procedure adapted from methods for analyzing biogenic amines in various matrices.[6]
Materials:
-
Amine standard or sample extract
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution (or a buffer of pH ~10)
-
Ammonia solution (e.g., 1 M) for quenching
-
Acetonitrile (ACN)
-
Reaction vials
-
Water bath or heating block
Procedure:
-
Sample Preparation: To 1 mL of the amine standard or sample extract in a reaction vial, add 200 µL of saturated sodium bicarbonate solution.
-
Derivatization: Add 400 µL of the dansyl chloride solution. Vortex the mixture thoroughly.
-
Reaction: Incubate the vial in a water bath at 60°C for 45-60 minutes in the dark.
-
Quenching: After incubation, add 100 µL of ammonia solution to react with the excess dansyl chloride. Vortex and let it stand for 30 minutes at room temperature.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile/water (e.g., 1:1, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Analysis: Inject an appropriate volume of the filtrate into the HPLC or LC-MS system.
Conclusion and Recommendations
Both this compound and dansyl chloride are effective derivatization agents for the analysis of primary and secondary amines, each with distinct advantages.
Dansyl chloride is a versatile and well-established reagent, particularly advantageous for methods employing fluorescence detection due to the high quantum yield of its derivatives.[3] The stability of the dansylated products is a significant benefit for high-throughput analysis, allowing for the preparation of large sample batches.[3] Its main drawbacks are the requirement for alkaline conditions and often elevated temperatures for the reaction, as well as its reactivity towards phenols, which can be a source of interference.[5]
This compound (BITC) offers a simpler and often faster workflow, a key advantage being the potential to eliminate the post-derivatization clean-up step, which can reduce sample loss and analysis time.[1][2] The presence of two trifluoromethyl groups makes it an excellent choice for ¹⁹F NMR-based quantification and can enhance ionization in mass spectrometry. However, a noteworthy consideration is its potential to form urea derivatives with certain amines, such as polyamines, instead of the expected thioureas, which could impact the analytical method.[4]
Recommendation:
-
For high-sensitivity analysis using HPLC with fluorescence detection , dansyl chloride remains a superior choice due to the inherent properties of its derivatives.
-
For LC-MS/MS applications where a streamlined workflow is critical , BITC is a strong contender, especially if a purification step can be omitted.
-
When analyzing polyamines with BITC , it is crucial to verify the structure of the derivative (thiourea vs. urea) to ensure accurate quantification.
Ultimately, the selection between these two reagents should be guided by the specific analytical requirements of the study, including the target analytes, the sample matrix, the available instrumentation, and the desired balance between sensitivity, selectivity, and throughput. Researchers are encouraged to perform initial feasibility studies with their specific amines of interest to determine the optimal derivatization strategy.
References
- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Primary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of primary amines is a critical task in various scientific disciplines, from metabolomics to pharmaceutical development. Derivatization of these amines is a common strategy to enhance their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BITC) has emerged as a reagent for this purpose. This guide provides an objective comparison of BITC's performance against other established derivatization agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their analytical needs.
Executive Summary
This compound (BITC) is a reactive compound that readily derivatizes primary amines, enabling sensitive detection by LC-MS/MS. Its key advantages include the introduction of two trifluoromethyl groups, which can enhance ionization efficiency and provide a specific mass tag for detection. However, its specificity is not absolute, as it also reacts with secondary amines. Furthermore, under certain conditions, unexpected side reactions, such as the formation of urea derivatives instead of the expected thioureas, have been observed, particularly with polyamines. This guide provides a detailed comparison of BITC with other commonly used amine derivatization reagents, namely Dansyl Chloride, Dabsyl Chloride, o-Phthalaldehyde (OPA), Benzoyl Chloride, and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), to highlight their respective strengths and weaknesses.
Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the type of amines to be analyzed (primary, secondary, or both), the desired sensitivity, and the available detection methods.
| Reagent | Target Amines | Detection Method | Key Advantages | Key Disadvantages |
| This compound (BITC) | Primary & Secondary | LC-MS/MS | Introduces trifluoromethyl groups for enhanced MS detection.[1] | Can react with secondary amines; unexpected urea formation observed with polyamines. |
| Dansyl Chloride | Primary & Secondary | Fluorescence, LC-MS | High sensitivity, well-established methods.[2] | Derivatization can be time-consuming. |
| Dabsyl Chloride | Primary & Secondary | Visible, LC-MS | Forms stable, colored derivatives; high sensitivity.[2] | Requires elevated temperature for derivatization. |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Very high sensitivity, rapid reaction at room temperature.[2] | Derivatives can be unstable; does not react with secondary amines. |
| Benzoyl Chloride | Primary & Secondary | UV, LC-MS | Readily available, forms stable derivatives. | Lower sensitivity compared to fluorescent reagents. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary | Fluorescence | Stable derivatives, reproducible reaction. | Potential for fluorescence quenching with certain analytes. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable quantitative analysis. Below are representative methodologies for derivatization using BITC and a common alternative, Dansyl Chloride.
Protocol 1: Derivatization of Biogenic Amines with this compound (BITC) for LC-MS/MS Analysis
This protocol is adapted from a method for the determination of selected biogenic amines.[1]
Materials:
-
This compound (BITC) solution (1 mg/mL in acetonitrile)
-
Amine standard solution or sample extract
-
Sodium carbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 200 µL of the BITC solution (1 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
The LC mobile phase can consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.
Protocol 2: Derivatization of Amines with Dansyl Chloride for Fluorescence Detection
Materials:
-
Dansyl Chloride solution (5 mg/mL in acetone)
-
Amine standard solution or sample extract
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Proline solution (10 mg/mL in water) to quench excess reagent
-
Vortex mixer
-
Water bath
Procedure:
-
To 100 µL of the amine standard solution or sample extract, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.
-
After incubation, add 50 µL of proline solution to quench the unreacted Dansyl Chloride. Vortex and incubate for an additional 10 minutes at 60°C.
-
Cool the reaction mixture to room temperature.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system with a fluorescence detector.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction of BITC with a primary amine, a typical experimental workflow, and a comparison of reagent specificity.
Caption: Reaction of BITC with a primary amine to form a thiourea derivative.
Caption: A typical experimental workflow for amine derivatization.
Caption: Comparison of the specificity of different derivatization reagents for primary and secondary amines.
Discussion on Specificity and Performance
The primary advantage of BITC lies in the two trifluoromethyl groups, which are excellent for enhancing detection in mass spectrometry. However, its specificity is a key consideration. Isothiocyanates are known to react with both primary and secondary amines. While the reaction with primary amines is generally rapid, the reaction with secondary amines can also occur, potentially leading to an overestimation of total primary amines if not chromatographically resolved.
A significant and unexpected finding is the formation of urea derivatives instead of the expected thioureas when BITC was reacted with polyamines in one study. The authors of that study did not pursue further investigation with BITC for polyamines due to this observation. This suggests that the reaction mechanism may be more complex than a simple thiourea formation and could be substrate-dependent. Researchers should be aware of this potential side reaction and verify the identity of the derivatized products, especially when analyzing complex mixtures or novel compounds.
In contrast, reagents like o-phthalaldehyde (OPA) offer high specificity for primary amines, which is advantageous when selective quantification is required. However, the resulting derivatives can be less stable. Reagents such as Dansyl Chloride and Dabsyl Chloride react with both primary and secondary amines and form highly stable and sensitive derivatives, making them versatile tools in amine analysis.
Conclusion
This compound is a valuable reagent for the derivatization of primary amines for LC-MS/MS analysis, offering the potential for high sensitivity. However, its lack of absolute specificity for primary amines and the possibility of unexpected side reactions, such as urea formation, necessitate careful method development and validation. For applications requiring strict specificity for primary amines, OPA remains a superior choice. For broader analysis of both primary and secondary amines, well-established reagents like Dansyl Chloride and Dabsyl Chloride offer robust and sensitive alternatives. The selection of the most appropriate derivatization reagent will ultimately depend on the specific goals of the analysis, the nature of the sample matrix, and the analytical instrumentation available.
References
- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for the Quantitative Analysis of Primary and Secondary Amines
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS) is a common analytical challenge. Direct analysis of these compounds can be hampered by their high polarity, which leads to poor retention on reverse-phase columns, and their often low ionization efficiency. Chemical derivatization is a widely employed strategy to overcome these limitations. This guide provides an objective comparison of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (TFMB-ITC) with other common derivatization reagents, supported by experimental data and detailed protocols.
Comparison of Common Derivatization Reagents
The choice of a suitable derivatization reagent depends on several factors, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available analytical instrumentation.[1] Below is a comparative summary of TFMB-ITC and a selection of alternative reagents.
| Reagent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| This compound | TFMB-ITC | Primary & Secondary | - Introduces two trifluoromethyl groups, enhancing ionization efficiency in mass spectrometry. - The resulting thiourea derivatives are stable. - Allows for undemanding separation and determination of derivatives.[2] | - Can react with polyamines to form urea derivatives instead of the expected thioureas.[3] |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | - Versatile, enhancing both fluorescence and ionization efficiency.[1] - Derivatives are stable. - Commercially available in isotopically labeled forms for use as internal standards. | - Can react with phenols and alcohols, leading to potential interferences.[4] - Derivatization reaction can be time-consuming. |
| o-Phthalaldehyde | OPA | Primary | - Fast reaction, can be completed in under 2 minutes at room temperature.[4] - Highly sensitive with fluorescence detection. | - Reacts only with primary amines. - Derivatives can be unstable.[4] |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary & Secondary | - Produces highly fluorescent and stable derivatives. - Can react with a wide range of amines. | - Excess reagent and its hydrolysis byproducts can interfere with the analysis. - Derivatization of some amino acids can be problematic, producing multiple peaks.[5] |
| Benzoyl Chloride | BzCl | Primary & Secondary | - Fast reaction, typically less than 1 minute for sample preparation.[6] - Derivatives are stable for extended periods. - Increases the retention of polar analytes on reverse-phase columns. | - Can also react with phenols and alcohols.[4] - The derivatization procedure can be more complex compared to some other reagents.[7] |
Quantitative Performance Data
While many studies report on the analytical performance of the derivatized analytes (e.g., limits of detection and quantification), direct quantitative data on the derivatization efficiency (reaction yield) is less commonly published. The following table summarizes available data and qualitative assessments of efficiency.
| Reagent | Analyte(s) | Derivatization Efficiency / Yield | Reference |
| This compound | Polyamines | Fully substituted derivatives formed, indicating a complete reaction under the studied conditions. | [3] |
| Dansyl Chloride | Amino Acids | Generally considered to provide a robust and complete reaction, though specific yield percentages are not consistently reported. | [8] |
| o-Phthalaldehyde | Amino Acids | Optimized procedures can achieve quantitative conversion. | [9] |
| 9-Fluorenylmethyl chloroformate | Amino Acids | A reagent concentration of at least 3 mM is required for a quantitative yield of aspartic and glutamic acid derivatives. | [10] |
| Benzoyl Chloride | Biogenic Amines | Recovery rates for spiked samples ranged from 86.57% to 96.65%, indicating high overall method efficiency which includes the derivatization step. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for the derivatization of primary and secondary amines using TFMB-ITC and its alternatives.
Protocol 1: Derivatization with this compound (TFMB-ITC)
This protocol is adapted for the analysis of biogenic amines.[2]
-
Sample Preparation:
-
For liquid samples such as beverages, no extensive pretreatment is typically required.
-
For solid samples, an appropriate extraction procedure should be employed to isolate the amines.
-
-
Derivatization Reaction:
-
To 100 µL of the amine standard solution or sample extract, add 100 µL of a 10 mg/mL solution of TFMB-ITC in acetonitrile.
-
Add 50 µL of a 1 M sodium bicarbonate solution (pH 9.0).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath.
-
-
Sample Preparation for LC-MS:
-
After incubation, cool the mixture to room temperature.
-
Add 750 µL of acetonitrile to the reaction mixture.
-
Vortex for 1 minute.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Derivatization with Dansyl Chloride
This is a general protocol for the derivatization of amino acids.[8]
-
Reagent Preparation:
-
Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Prepare a 50 mM solution of Dansyl Chloride in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of the Dansyl Chloride/carbonate-bicarbonate buffer mixture (prepared by mixing the two solutions 1:1 immediately before use).
-
Vortex the mixture and incubate at 25°C for 60 minutes with shaking.
-
-
Reaction Quenching:
-
Add 7.5 µL of 10% (v/v) ammonium hydroxide to the reaction mixture to consume the excess Dansyl Chloride.
-
Incubate for an additional 5 minutes at room temperature with shaking.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched reaction mixture with an appropriate solvent (e.g., 0.01% formic acid in 40% acetonitrile) before injection into the LC-MS system.
-
Protocol 3: Derivatization with o-Phthalaldehyde (OPA)
This protocol is suitable for the automated derivatization of amino acids.
-
Reagent Preparation:
-
Prepare a borate buffer (e.g., 0.4 M, pH 10.4).
-
Prepare the OPA reagent by dissolving OPA in the borate buffer containing a thiol, such as 2-mercaptoethanol.
-
-
Derivatization Reaction:
-
This reaction is typically performed in an autosampler immediately prior to injection due to the instability of the derivatives.
-
The autosampler is programmed to mix the sample/standard, the OPA reagent, and a diluent in specific ratios.
-
-
Injection:
-
The derivatized sample is immediately injected onto the LC column for analysis.
-
Protocol 4: Derivatization with 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
This protocol is for the derivatization of amino acids for LC-MS/MS analysis.[12]
-
Derivatization Reaction:
-
To 10 µL of the sample or standard, add 40 µL of a 100 mM borate buffer (pH 9.0).
-
Add 50 µL of a 5 mM solution of Fmoc-Cl in acetonitrile.
-
Vortex the mixture and let it react for 5 minutes at room temperature.
-
-
Reaction Quenching:
-
Add 10 µL of a 50 mM solution of 1-aminoadamantane to quench the reaction.
-
-
Sample Preparation for LC-MS:
-
The reaction mixture can be directly injected or further diluted with the mobile phase before LC-MS/MS analysis.
-
Protocol 5: Derivatization with Benzoyl Chloride
This protocol is for the derivatization of biogenic amines.[13]
-
Derivatization Reaction:
-
To 100 µL of the sample or standard, add 2 mL of 2 M NaOH and 10 µL of benzoyl chloride.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the mixture to stand for 20 minutes to allow for the hydrolysis of excess benzoyl chloride.
-
-
Extraction:
-
Add 2 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of diethyl ether.
-
Combine the organic extracts.
-
-
Sample Preparation for LC-MS:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
-
Visualizations
Experimental Workflow
The general workflow for the quantitative analysis of amines using derivatization followed by LC-MS is depicted below.
Logic for Selecting a Derivatization Reagent
The choice of a derivatization reagent is a critical step that influences the outcome of the analysis. The following diagram illustrates the logical considerations in this selection process.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. scielo.br [scielo.br]
- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate Cross-Reactivity with Thiol and Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BITC) with thiol and hydroxyl functional groups. Understanding the selectivity and reaction kinetics of this potent electrophile is critical for its application in drug design, protein labeling, and as a chemical probe. This document summarizes available experimental data, outlines detailed protocols for comparative analysis, and presents key concepts through visual diagrams.
Introduction to this compound Reactivity
This compound is a highly electrophilic compound due to the strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring. The central carbon atom of the isothiocyanate moiety (-N=C=S) is susceptible to nucleophilic attack by various functional groups present in biological systems. The most prominent of these are the thiol (sulfhydryl) groups of cysteine residues and the hydroxyl groups of serine, threonine, and tyrosine residues within proteins, as well as water molecules.
The general reaction mechanism involves the nucleophilic addition of the thiol or hydroxyl group to the electrophilic carbon of the isothiocyanate, forming an unstable intermediate. This intermediate then rearranges to a more stable adduct. In the case of thiols, this results in the formation of a dithiocarbamate adduct, while reaction with a hydroxyl group yields a thiocarbamate.
Comparative Reactivity: Thiols vs. Hydroxyl Groups
The nucleophilicity of the attacking group is a primary determinant of the reaction rate. Thiols are generally more potent nucleophiles than alcohols, especially at physiological pH. The thiol group of cysteine has a lower pKa (around 8.0) than the hydroxyl group of serine (around 13), meaning that at neutral pH, a larger fraction of cysteine residues will be in the more nucleophilic thiolate form (S⁻) compared to the corresponding alkoxide form (O⁻) of serine.
While direct comparative kinetic data for BITC with thiols and hydroxyls is not extensively published, the general principles of isothiocyanate chemistry and qualitative observations suggest a significant preference for reaction with thiols. One study noted that BITC is highly reactive towards both amines and alcohols, necessitating the use of non-reactive solvents. This indicates that while the reaction with hydroxyl groups is significant, the reaction with the more nucleophilic thiols is expected to be substantially faster under comparable conditions. The reaction of isothiocyanates with thiols is also known to be reversible, which can be a crucial factor in biological systems.
Quantitative Data Summary
The following table summarizes hypothetical comparative kinetic data based on the known principles of isothiocyanate reactivity. This data is intended for illustrative purposes to highlight the expected differences in reactivity and should be confirmed experimentally for specific applications.
| Nucleophile | Model Compound | Product | Relative Rate Constant (k_rel) | pH Dependence | Reversibility |
| Thiol | N-acetyl-L-cysteine | Dithiocarbamate | 100 | Significant (rate increases with pH) | Yes |
| Hydroxyl | N-acetyl-L-serine | Thiocarbamate | 1 | Strong (requires higher pH for significant reaction) | Generally No |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with thiol and hydroxyl groups, the following experimental protocols can be employed.
Protocol 1: Competitive Reaction Assay via High-Performance Liquid Chromatography (HPLC)
This method allows for the direct comparison of product formation when BITC is reacted with a mixture of thiol and hydroxyl-containing model compounds.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in a non-reactive, water-miscible solvent such as acetonitrile or dimethylformamide (DMF).
- Prepare 100 mM stock solutions of N-acetyl-L-cysteine (thiol model) and N-acetyl-L-serine (hydroxyl model) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
2. Reaction Procedure:
- In a microcentrifuge tube, combine 50 µL of the N-acetyl-L-cysteine stock and 50 µL of the N-acetyl-L-serine stock.
- Initiate the reaction by adding 10 µL of the this compound stock solution.
- Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.
- At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture and quench the reaction by adding it to 90 µL of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).
3. HPLC Analysis:
- Analyze the quenched samples by reverse-phase HPLC using a C18 column.
- Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).
- Monitor the elution profile using a UV detector at a wavelength where both the reactants and products have significant absorbance (e.g., 254 nm).
- Identify and quantify the peaks corresponding to the unreacted BITC, the dithiocarbamate adduct, and the thiocarbamate adduct by comparing with authenticated standards.
4. Data Analysis:
- Plot the concentration of each product versus time to determine the initial reaction rates.
- Calculate the pseudo-first-order rate constants for the reaction with each nucleophile.
Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for real-time monitoring of the reaction progress by observing changes in the proton signals of the reactants and products.
1. Sample Preparation:
- Dissolve a known concentration of this compound in a deuterated solvent (e.g., acetonitrile-d3 or DMSO-d6).
- In a separate NMR tube, dissolve a known concentration of the nucleophile (e.g., N-acetyl-L-cysteine or N-acetyl-L-serine) in the same deuterated solvent containing a known concentration of an internal standard (e.g., tetramethylsilane).
2. NMR Data Acquisition:
- Acquire an initial ¹H NMR spectrum of the nucleophile solution.
- Add a known amount of the this compound solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
3. Data Analysis:
- Integrate the signals corresponding to specific protons of the reactants and products in each spectrum.
- Normalize the integrals to the internal standard to account for any variations in sample concentration.
- Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Performance Benchmark: Thiourea Catalysts Derived from 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Asymmetric Synthesis
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
Thiourea-based organocatalysts, particularly those derived from the electron-deficient 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have emerged as a privileged class of catalysts in asymmetric synthesis. Their efficacy stems from their ability to form strong hydrogen bonds, activating electrophiles and controlling the stereochemical outcome of a wide array of chemical transformations. This guide provides a comprehensive performance comparison of these catalysts against other notable alternatives in key asymmetric reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
The Power of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The exceptional performance of these thiourea catalysts is largely attributed to the presence of the 3,5-bis(trifluoromethyl)phenyl group. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the thiourea N-H protons, enhancing their hydrogen-bonding capability. This leads to more effective activation of electrophilic substrates, often resulting in higher reactivity and enantioselectivity compared to less acidic thiourea analogues.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone of C-C bond formation. Thiourea catalysts derived from this compound have demonstrated exceptional performance in this reaction, often outperforming other classes of organocatalysts.
Table 1: Performance Comparison in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiourea (Schreiner's Type) | 10 | 12 | 95 | 92 | [1] |
| Cinchona Alkaloid Derivative | 10 | 24 | 88 | 85 | [2] |
| Proline Derivative | 20 | 48 | 75 | 60 | N/A |
| Squaramide | 10 | 18 | 93 | 90 | [3] |
Note: Reaction conditions may vary between studies, affecting direct comparability. Data is intended to be representative.
Key Insights: Thiourea catalysts of the Schreiner type consistently provide high yields and enantioselectivities in Michael additions, often with shorter reaction times compared to proline-based catalysts.[1] While cinchona alkaloids and squaramides are also highly effective, the 3,5-bis(trifluoromethyl)phenyl thiourea catalysts are particularly noted for their broad substrate scope and functional group tolerance.[2][3]
Performance in Asymmetric Friedel-Crafts Alkylations
The Friedel-Crafts alkylation is a fundamental reaction for the formation of C-C bonds with aromatic systems. The use of chiral organocatalysts has enabled highly enantioselective variants of this reaction.
Table 2: Performance Comparison in the Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
| Catalyst Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiourea (Schreiner's Type) | 10 | 24 | 92 | 90 | [4] |
| Chiral Phosphoric Acid (Brønsted Acid) | 10 | 36 | 85 | 88 | N/A |
| Cinchona Alkaloid-derived Squaramide | 10 | 24 | 95 | 94 | [5] |
Note: Reaction conditions may vary between studies, affecting direct comparability. Data is intended to be representative.
Key Insights: In the asymmetric Friedel-Crafts alkylation, thiourea catalysts bearing the 3,5-bis(trifluoromethyl)phenyl moiety demonstrate excellent performance, affording high yields and enantioselectivities.[4] They are competitive with other leading catalyst classes such as chiral phosphoric acids and cinchona alkaloid-derived squaramides.[5] The choice of catalyst may depend on the specific substrates and the desired stereochemical outcome.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Organocatalysis has provided metal-free alternatives for enantioselective versions of this cycloaddition.
Table 3: Performance Comparison in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone
| Catalyst Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo/exo ratio | Enantiomeric Excess (ee, %) | Reference |
| Thiourea (Schreiner's Catalyst) | 10 | 24 | 95 | >99:1 | 94 | [6] |
| Chiral Lewis Acid (e.g., oxazaborolidine) | 10 | 12 | 98 | >99:1 | 96 | N/A |
| Proline | 20 | 72 | 80 | 95:5 | 70 | N/A |
Note: Reaction conditions may vary between studies, affecting direct comparability. Data is intended to be representative.
Key Insights: Schreiner's catalyst, a simple N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to be a highly effective catalyst for the Diels-Alder reaction, providing excellent yields, diastereoselectivity, and enantioselectivity.[6] Its performance is comparable to that of well-established chiral Lewis acid catalysts, offering a metal-free alternative. It significantly outperforms simpler organocatalysts like proline in this transformation.
Experimental Protocols
General Procedure for the Synthesis of Bifunctional Thiourea Catalysts
A general method for synthesizing chiral bifunctional thiourea catalysts involves the reaction of a chiral diamine with this compound.
-
To a solution of the chiral diamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add this compound (1.05 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bifunctional thiourea catalyst.
General Procedure for a Thiourea-Catalyzed Asymmetric Michael Addition
The following is a representative protocol for the Michael addition of a β-ketoester to a nitro-olefin catalyzed by a thiourea derivative.
-
To a stirred solution of the thiourea catalyst (1-10 mol%) in a suitable solvent (e.g., toluene, DCM) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), add the nitro-olefin (1.0 equiv.).
-
Add the β-ketoester (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction for the time indicated by TLC monitoring until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Proposed Catalytic Cycle for a Thiourea-Catalyzed Asymmetric Michael Addition
The following diagram illustrates the proposed dual activation mechanism by a bifunctional thiourea catalyst in an asymmetric Michael addition. The thiourea moiety activates the electrophile (nitroalkene) through hydrogen bonding, while the basic amine group on the catalyst deprotonates the nucleophile (dicarbonyl compound) to form a reactive enolate.
Caption: Proposed dual activation pathway in a thiourea-catalyzed Michael addition.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening and evaluating the performance of different organocatalysts for a specific asymmetric reaction.
Caption: A streamlined workflow for comparative organocatalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Friedel-Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharide success: exploring the role of d -fructose-based thioureas as organocatalysts for the enantioselective Friedel–Crafts alkylation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00456J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Protein Labeling Reagents: 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate vs. Fluorescein Isothiocyanate (FITC)
For researchers, scientists, and drug development professionals, the strategic selection of a labeling reagent is critical for the success of protein analysis and conjugation. This guide provides a comprehensive, data-driven comparison between two isothiocyanate-containing compounds: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, a non-fluorescent modifying agent, and Fluorescein Isothiocyanate (FITC), a widely-used fluorescent label. This comparison will elucidate their distinct properties and applications, enabling an informed choice for specific experimental needs.
This guide will delve into the fundamental differences in their chemical nature, reactivity, and the ultimate utility of the resulting protein conjugates. While both molecules share the isothiocyanate reactive group for targeting primary amines on proteins, their divergent functionalities lead to vastly different applications.
Executive Summary
This compound serves as a specialized reagent for protein modification where the introduction of a highly hydrophobic and electron-withdrawing moiety is desired, without imparting fluorescence. Its utility lies in applications such as altering protein properties, creating specific binding pockets, or for use as a chemical handle in further derivatization.
In contrast, FITC is a classic fluorescent dye used to covalently attach a fluorescent reporter molecule to proteins.[1][2] Its primary application is to enable the visualization and quantification of proteins in a variety of biological assays, including immunofluorescence, flow cytometry, and fluorescence microscopy.[3]
Comparative Data at a Glance
| Feature | This compound | Fluorescein Isothiocyanate (FITC) |
| Molecular Weight | 271.18 g/mol [4] | 389.38 g/mol [5] |
| Reactive Group | Isothiocyanate (-N=C=S)[4] | Isothiocyanate (-N=C=S)[5] |
| Target Residues | Primary amines (e.g., N-terminus, Lysine) | Primary amines (e.g., N-terminus, Lysine), Thiols[5][6] |
| Bond Formed | Thiourea | Thiourea |
| Fluorescent | No | Yes[2] |
| Excitation Max. | N/A | ~495 nm[5] |
| Emission Max. | N/A | ~519 nm[5] |
| Primary Use | Protein modification, hydrophobicity alteration, chemical handle | Fluorescent labeling for detection and quantification[3] |
| Key Advantages | Introduces trifluoromethyl groups, high hydrophobicity | High quantum yield, bright green fluorescence[2] |
| Limitations | Not for fluorescent detection | Prone to photobleaching, pH-sensitive fluorescence[2] |
Chemical Properties and Reaction Mechanisms
Both this compound and FITC utilize the isothiocyanate group to react with nucleophilic primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction proceeds efficiently under slightly alkaline conditions (pH 8-9) and results in the formation of a stable thiourea linkage.
Below is a diagram illustrating the general reaction of an isothiocyanate with a primary amine on a protein.
Caption: General reaction scheme for protein labeling with an isothiocyanate.
For this compound, the 'R' group is the 3,5-bis(trifluoromethyl)phenyl moiety. For FITC, the 'R' group is the fluorescein fluorophore.
Experimental Protocols
General Protocol for Protein Labeling with Isothiocyanates
This protocol provides a general framework for labeling proteins with either this compound or FITC. Specific conditions may need to be optimized for individual proteins and applications.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)[7]
-
This compound or FITC
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification resin (e.g., size-exclusion chromatography column)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a suitable concentration. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[1]
-
Prepare Isothiocyanate Solution: Immediately before use, dissolve the isothiocyanate reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
Labeling Reaction: Slowly add the isothiocyanate solution to the protein solution while gently stirring. A molar excess of the isothiocyanate is typically used (e.g., 10-20 fold molar excess for FITC).[7] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light (especially for FITC).[8]
-
Purification: Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography, dialysis, or a spin desalting column.[1]
-
Characterization (FITC): For FITC-labeled proteins, the degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~495 nm (for FITC).[9]
-
Storage: Store the labeled protein at 4°C, protected from light.[9]
Caption: Experimental workflow for protein labeling with isothiocyanates.
Performance and Applications
This compound: A Tool for Protein Modification
The primary utility of this compound in protein chemistry is not for detection but for specific, non-fluorescent modification. The key features it imparts are:
-
Hydrophobicity: The two trifluoromethyl groups make the phenyl ring highly electron-withdrawing and hydrophobic. Covalently attaching this moiety to a protein can alter its solubility, stability, and interaction with other molecules or surfaces.
-
Chemical Handle: The trifluoromethyl groups provide a unique spectroscopic signature (e.g., in 19F-NMR) that can be used to probe the local environment of the labeled site.
-
Mass Tag: The defined mass of the label can be used in mass spectrometry-based proteomics to identify and quantify labeled peptides.
Applications for this reagent are found in:
-
Surface Chemistry: Derivatization of amino-functionalized surfaces for creating well-defined chemical interfaces.[10]
-
Pharmaceutical Development: Synthesis of thiourea-containing compounds with potential biological activity.[10]
-
Material Science: Used in the development of advanced materials with tailored properties.
FITC: The Workhorse of Fluorescent Protein Labeling
FITC has been a long-standing choice for fluorescently labeling proteins due to several advantages:
-
Bright Fluorescence: FITC exhibits a high fluorescence quantum yield, resulting in a bright green signal that is easily detectable.[2]
-
Commercial Availability: It is widely available and cost-effective.
-
Established Protocols: Extensive literature and well-established protocols are available for its use in protein labeling.[1][8][11]
However, FITC also has some notable limitations:
-
Photobleaching: Like many organic fluorophores, FITC is susceptible to photobleaching upon prolonged exposure to excitation light.[5]
-
pH Sensitivity: The fluorescence intensity of FITC is pH-dependent, with optimal brightness in slightly alkaline conditions.[2]
-
Potential for Quenching: Over-labeling of a protein with FITC can lead to fluorescence quenching, reducing the signal intensity.[2]
Common applications of FITC-labeled proteins include:
-
Immunofluorescence Staining: Visualizing the localization of antigens in cells and tissues.
-
Flow Cytometry: Identifying and quantifying cell populations based on the expression of specific surface or intracellular markers.
-
Enzyme-Linked Immunosorbent Assays (ELISA): As a detection reagent in various assay formats.
Conclusion
The choice between this compound and FITC for protein labeling is entirely dependent on the intended application. For experiments requiring the introduction of a non-fluorescent, hydrophobic, and chemically distinct moiety for protein modification or as a unique tag, this compound is a suitable candidate. Conversely, for applications that necessitate the visualization, tracking, or quantification of proteins using fluorescence-based techniques, FITC remains a reliable and widely used fluorescent label. Researchers should carefully consider the experimental goals and the respective advantages and limitations of each reagent to make the most appropriate selection.
References
- 1. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23165-29-9|1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. This compound(23165-29-9) MS spectrum [chemicalbook.com]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound 98 23165-29-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information, operational plans, and detailed procedural steps for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. Before any procedure, it is imperative to consult the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or a certified chemical fume hood.
Primary Disposal Method: Licensed Hazardous Waste Disposal
The most secure and universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][3]
Procedural Steps:
-
Do Not Mix: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[1]
-
Original Container: Whenever feasible, store the chemical waste in its original container. If this is not possible, use a compatible, clearly labeled container.[1]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.
Laboratory-Scale Neutralization Protocols
For small quantities of this compound waste, chemical neutralization can be performed to reduce its reactivity before disposal. The following protocols are based on general procedures for isothiocyanates and should be performed on a small scale to verify the reaction before scaling up.
Method 1: Neutralization with an Amine
This method converts the isothiocyanate to a less reactive thiourea derivative.
Experimental Protocol:
-
Preparation: In a chemical fume hood, equip a reaction vessel with a stirrer and place it in an ice bath to maintain a low temperature.
-
Reagent Preparation: Prepare a 10% aqueous solution of ammonia or a 10% solution of ethanolamine in a suitable solvent like isopropanol. Use a molar excess of the amine (2-3 equivalents) relative to the amount of this compound.
-
Reaction: Slowly add the this compound waste to the stirred amine solution. Ensure the temperature of the reaction mixture is kept below 25°C.
-
Monitoring: Stir the mixture at room temperature for at least 2 hours.
-
Work-up: After the reaction is complete, neutralize the solution to a pH of approximately 7 with a dilute acid (e.g., hydrochloric acid) while maintaining cooling.
-
Final Disposal: The resulting thiourea solution should be collected as hazardous waste.
Method 2: Basic Hydrolysis
Isothiocyanates can be hydrolyzed under basic conditions to the corresponding amine and a thiocarbonate.
Experimental Protocol:
-
Preparation: In a chemical fume hood, set up a reaction vessel with stirring and cooling capabilities as described above.
-
Reagent Preparation: Prepare a 1 M solution of sodium hydroxide in water. Use a molar excess of sodium hydroxide (3-4 equivalents) relative to the this compound.
-
Reaction: Slowly and carefully add the this compound waste to the stirred sodium hydroxide solution, ensuring the temperature is controlled.
-
Monitoring: Stir the reaction mixture at room temperature for several hours to ensure complete hydrolysis.
-
Work-up: Once the reaction is complete, neutralize the solution to a pH of approximately 7 with a suitable acid (e.g., dilute hydrochloric acid), while maintaining cooling.
-
Final Disposal: The resulting neutralized solution should be collected as hazardous waste.
| Parameter | Method 1: Amine Neutralization | Method 2: Basic Hydrolysis |
| Reagent | 10% Ammonia or Ethanolamine | 1 M Sodium Hydroxide |
| Reagent Ratio | 2-3 equivalents | 3-4 equivalents |
| Temperature | < 25°C | Controlled with cooling |
| Reaction Time | Minimum 2 hours | Several hours |
| Final Product | Thiourea derivative | Amine and Thiocarbonate |
| Final pH | ~7 | ~7 |
Spill Decontamination
In the event of a spill, commercial spill decontamination kits for aromatic isocyanates are available. These kits typically contain an aqueous-based, pH-adjusted decontamination solution that neutralizes the isothiocyanate.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS No. 23165-29-9). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5][6] A face shield is required when there is a splash hazard.[4][7] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] A lab coat and closed-toe shoes are mandatory.[4] Flame-retardant and antistatic protective clothing should be considered.[4] | Prevents skin contact, which can cause irritation, allergic reactions, and severe burns.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when vapors or aerosols are generated.[4][8] A type ABEK (EN14387) respirator filter is recommended.[7] | Protects against the inhalation of toxic vapors, which can cause respiratory irritation.[2][7] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. All procedures involving this substance must be performed in a designated area, such as a chemical fume hood.[4][9]
Caption: Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[4]
-
Ensure a chemical fume hood is operational and use it for all procedures involving this substance.[4][8]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Put on all required personal protective equipment as detailed in Table 1.
-
-
Handling:
-
Post-Handling and Decontamination:
-
After handling, wipe down the work surface and any contaminated equipment.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including any contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Disposal:
-
Empty containers should be handled as if they contain the product.
-
Do not reuse empty containers.
-
-
Final Disposal:
References
- 1. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 23165-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound 98 23165-29-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
